Boc-D-Cyclopropylalanine-DCHA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQINYDUVLDJIAC-NIFFTEIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89483-09-0 | |
| Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89483-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Strategic Role of Dicyclohexylamine (DCHA) in the Application of Boc-D-Cyclopropylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis and drug development, the purity, stability, and handling characteristics of amino acid derivatives are paramount. Boc-D-Cyclopropylalanine, a non-natural amino acid valued for the unique conformational constraints imparted by its cyclopropyl moiety, is frequently supplied and utilized as its dicyclohexylamine (DCHA) salt. This technical guide elucidates the critical role of the DCHA salt in the purification, stabilization, and handling of Boc-D-Cyclopropylalanine, providing a comprehensive resource for researchers in the field.
The Fundamental Purpose of DCHA Salt Formation
The primary motivation for converting Boc-D-Cyclopropylalanine into its DCHA salt lies in the transformation of its physical state. The free acid of Boc-D-Cyclopropylalanine, like many other Boc-protected amino acids, can often be an oil or a non-crystalline solid, which presents significant challenges in purification and handling.[1][2] The introduction of dicyclohexylamine (DCHA), a bulky and basic amine, facilitates the formation of a stable, crystalline salt.[1][3][4] This crystalline nature is highly advantageous for several key reasons:
-
Enhanced Purification: The formation of a crystalline salt is a highly effective method for purifying the crude Boc-amino acid.[1][3] The process of crystallization and recrystallization allows for the effective removal of impurities, leading to a product of high purity, which is essential for successful peptide synthesis.[1]
-
Improved Handling and Stability: Crystalline solids are significantly easier to handle, weigh, and store compared to oils or amorphous powders.[5][6][7] The DCHA salt of Boc-D-Cyclopropylalanine is a stable solid, which simplifies laboratory workflows and ensures the longevity of the reagent during storage.[3][4][5] For amino acids with particularly acid-labile protecting groups, the salt form can also prevent premature cleavage of the protecting group.[4]
-
Consistent Quality: The ability to obtain a well-defined crystalline solid ensures batch-to-batch consistency in terms of purity and physical properties, a critical factor in regulated drug development environments.
Physicochemical Properties of Boc-D-Cyclopropylalanine DCHA Salt
The DCHA salt of Boc-D-Cyclopropylalanine is a well-characterized compound with specific physicochemical properties that are important for its use in synthesis.
| Property | Value | References |
| CAS Number | 89483-09-0 | [8][9][10] |
| Molecular Formula | C₂₃H₄₂N₂O₄ | [9][10] |
| Molecular Weight | 410.59 g/mol | [9][10] |
| Appearance | White powder | [8][9] |
| Melting Point | 155-161 °C | [9] |
| Optical Rotation | [a]D25 = -13 ± 2º (c=1 in EtOH) | [9] |
| Storage Conditions | 0-8 °C, Inert atmosphere | [8][9][10] |
Experimental Protocols
The utility of the DCHA salt is realized through two key experimental procedures: its formation for purification and its cleavage to liberate the free acid for use in peptide synthesis.
Formation of Boc-D-Cyclopropylalanine DCHA Salt for Purification
This protocol outlines the general procedure for the purification of crude, often oily, Boc-D-Cyclopropylalanine via the formation of its DCHA salt.
Methodology:
-
Dissolution: The crude oily or solid Boc-D-Cyclopropylalanine is dissolved in a suitable organic solvent, typically diethyl ether.[1][2]
-
Addition of DCHA: One equivalent of dicyclohexylamine (DCHA) is slowly added to the solution with continuous stirring.[1][2]
-
Precipitation: The DCHA salt of Boc-D-Cyclopropylalanine will precipitate out of the solution as a solid. This process may be immediate or may require a period of stirring to complete.[1]
-
Isolation: The precipitated solid is collected by vacuum filtration.[1]
-
Washing: The collected solid is washed with a small amount of cold diethyl ether to remove any residual soluble impurities.[1]
-
Recrystallization (Optional): For further purification, the DCHA salt can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.[2]
-
Drying: The purified Boc-D-Cyclopropylalanine DCHA salt is dried under vacuum to a constant weight.[1]
Liberation of Free Boc-D-Cyclopropylalanine from its DCHA Salt
Prior to its use in peptide coupling reactions, the DCHA salt must be cleaved to regenerate the free carboxylic acid of Boc-D-Cyclopropylalanine.
Methodology:
-
Suspension: The Boc-D-Cyclopropylalanine DCHA salt is suspended in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.[1][3]
-
Acidification: A 10% aqueous solution of phosphoric acid is added to the suspension with vigorous shaking.[1][3] The addition of acid is continued until the aqueous layer reaches a pH of 2-3.[3] Phosphoric acid is recommended over hydrochloric acid to avoid the precipitation of sparingly soluble dicyclohexylammonium chloride.[3]
-
Phase Separation: The mixture will separate into two clear phases: an organic layer containing the free Boc-D-Cyclopropylalanine and an aqueous layer containing the dicyclohexylammonium phosphate salt.[3] The layers are separated.
-
Washing: The organic layer is washed sequentially with a 10% aqueous phosphoric acid solution and then with water until the pH of the aqueous wash is neutral (≥4).[1][3]
-
Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.[1][3]
-
Solvent Evaporation: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the purified, free Boc-D-Cyclopropylalanine, which is often obtained as an oil.[1][3]
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the formation and cleavage of the Boc-D-Cyclopropylalanine DCHA salt.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. BOC-D-CYCLOPROPYLALANINE-DCHA CAS#: 89483-09-0 [amp.chemicalbook.com]
An In-depth Technical Guide to Boc-D-Cyclopropylalanine-DCHA: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of N-tert-Butoxycarbonyl-D-3-cyclopropylalanine dicyclohexylammonium salt (Boc-D-Cyclopropylalanine-DCHA). It is a valuable resource for researchers and professionals involved in peptide synthesis and drug development, offering detailed experimental protocols and insights into its applications.
Chemical Properties and Structure
This compound is a protected amino acid derivative widely utilized as a building block in the synthesis of peptides.[1][2] The presence of the cyclopropyl group introduces conformational constraints and metabolic stability to the resulting peptides, making it a valuable component in the design of novel therapeutics, particularly for neurological disorders.[1][3] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise peptide synthesis, while the dicyclohexylammonium (DCHA) salt form enhances its crystallinity and handling properties.
The chemical structure of this compound is characterized by a D-alanine core modified with a cyclopropylmethyl group at the beta-carbon, an N-terminal Boc protecting group, and a dicyclohexylammonium counterion.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 89483-09-0 | [1] |
| Molecular Formula | C₂₃H₄₂N₂O₄ | |
| Molecular Weight | 410.59 g/mol | |
| Appearance | White powder | |
| Melting Point | 155-161 °C | |
| Purity | ≥97% (Assay), ≥99% (HPLC) | [1] |
| Optical Rotation | [α]D²⁵ = -13 ± 2º (c=1 in EtOH) | |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols
Synthesis of Boc-D-Cyclopropylalanine and its DCHA Salt
A general and detailed protocol for the synthesis of Boc-amino acids and their subsequent conversion to the DCHA salt is described below. This protocol is adapted from established methods in peptide chemistry.
2.1.1. Synthesis of Boc-D-Cyclopropylalanine
This procedure involves the protection of the amino group of D-cyclopropylalanine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
-
Materials:
-
D-Cyclopropylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1(N) Sodium hydroxide (NaOH) solution
-
2(N) Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve D-cyclopropylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution with vigorous stirring in an ice bath.
-
Slowly add a solution of Boc anhydride in 1,4-dioxane dropwise to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Acidify the reaction mixture to a pH of 2-3 with a 2(N) KHSO₄ solution.
-
Concentrate the mixture in a rotary evaporator.
-
Extract the aqueous residue three times with ethyl acetate.
-
Wash the combined organic extracts with brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Cyclopropylalanine, which may be an oil or a solid.
-
2.1.2. Formation and Purification of the Dicyclohexylammonium (DCHA) Salt
The crude Boc-D-Cyclopropylalanine is converted to its DCHA salt to facilitate purification through crystallization.
-
Materials:
-
Crude Boc-D-Cyclopropylalanine
-
Diethyl ether
-
Dicyclohexylamine (DCHA)
-
Cold diethyl ether for washing
-
-
Procedure:
-
Dissolve the crude oily or solid Boc-D-Cyclopropylalanine in diethyl ether.
-
Slowly add one equivalent of dicyclohexylamine with constant stirring.
-
Continue stirring until a white precipitate of the DCHA salt forms. This may occur immediately or require some time.
-
Collect the solid DCHA salt by vacuum filtration.
-
Wash the collected salt with a small amount of cold diethyl ether.
-
The DCHA salt can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water, if necessary.
-
Dry the purified crystals under vacuum to a constant weight.
-
Analytical Methods
2.2.1. High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound is typically performed using reversed-phase HPLC.
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 210-220 nm.
-
Purity: Commercial batches often exhibit a purity of ≥99% by HPLC.[4]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound. The spectra will show characteristic peaks for the Boc group, the cyclopropyl ring, the alanine backbone, and the dicyclohexylamine counterion.
Applications in Drug Development
This compound is a key building block in the synthesis of peptidomimetics and other modified peptides for therapeutic applications. The incorporation of the cyclopropylalanine residue can enhance the metabolic stability and conformational rigidity of peptides, which can lead to improved biological activity and selectivity.
Its use has been noted in the development of novel therapeutics for a range of conditions, including neurological disorders.[1][3] The unique structural features of cyclopropylalanine make it an attractive component for designing ligands that target G-protein coupled receptors (GPCRs), such as opioid, dopamine, and melanocortin receptors.[5][6][7]
Role in GPCR Ligand Design
The design of selective ligands for GPCRs is a major focus of drug discovery. Peptides and peptidomimetics are important classes of GPCR ligands. The conformational constraint introduced by the cyclopropyl group in Boc-D-Cyclopropylalanine can help to lock the peptide backbone into a specific conformation that is favorable for binding to a particular receptor subtype. This can lead to increased potency and selectivity.
While specific signaling pathways directly modulated by peptides containing this compound are not extensively detailed in publicly available literature, its application in the design of ligands for receptors like the melanocortin receptors suggests a potential role in modulating downstream signaling cascades. For instance, melanocortin receptors are known to couple to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound
The following diagram illustrates a typical workflow for incorporating Boc-D-Cyclopropylalanine into a peptide chain using solid-phase peptide synthesis (SPPS) with the Boc/Bzl strategy.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Boc-D-Cyclopropylalanine.
Hypothetical Signaling Pathway Modulation by a Cyclopropylalanine-Containing Peptide
The following diagram illustrates a hypothetical signaling pathway where a peptide containing D-Cyclopropylalanine acts as an agonist for a G-protein coupled receptor (GPCR), such as a melanocortin receptor, leading to the activation of the cAMP signaling cascade.
Caption: Hypothetical GPCR signaling pathway activated by a D-Cyclopropylalanine-containing peptide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Harnessing cyclotides to design and develop novel peptide GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of D-Amino Acids in Modern Peptide Drug Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide therapeutics represents a cornerstone of modern drug design, offering a powerful strategy to overcome the inherent limitations of their naturally occurring L-amino acid-based counterparts. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and profound impact of D-amino acid substitution on the pharmacokinetic and pharmacodynamic properties of peptide drugs.
The Stereochemical Advantage: Overcoming Biological Barriers
Native peptides, composed exclusively of L-amino acids, are often hampered by rapid degradation by endogenous proteases, limiting their therapeutic efficacy. The strategic substitution with D-amino acids, the non-superimposable mirror images of L-amino acids, confers remarkable resistance to this enzymatic breakdown. Proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of a D-amino acid disrupts this recognition, sterically hindering the enzyme's active site and significantly prolonging the peptide's in vivo half-life and bioavailability.[1][2][3][4] Beyond stability, this modification can also fine-tune a peptide's conformational properties, leading to altered receptor binding affinities and signaling outcomes.
Quantitative Impact of D-Amino Acid Incorporation
The substitution of L-amino acids with their D-enantiomers has a quantifiable and often dramatic effect on the therapeutic potential of peptides. The following tables summarize key data from various studies, illustrating the significant improvements in stability and the modulation of receptor affinity.
Table 1: Enhanced Proteolytic Stability and Half-Life
| Peptide Analog | Modification | Half-Life | Fold Increase | Source |
| Lcf1 (RRWQWR) | - | - | - | [5] |
| Lcf3 (Ac-RRWQWR) | N-terminal Acetylation | Longer than Lcf1 | - | [5] |
| Lcf4 (Ac-RRWQWR-NH2) | N- and C-terminal Modification | Longer than Lcf3 | - | [5] |
| KSL (KKVVFKVKFK) | - | - | - | [5] |
| KSL7 (kKVVFKVKFk) | D-amino acid substitutions | Longer than KSL | - | [5] |
| L-GLP-1 | - | < 1 hour (in presence of Proteinase K) | - | [6] |
| D-GLP-1 | All D-amino acid analog | > 6 hours (80% remaining) | >6 | [6] |
| L-PTH | - | < 1 hour (in presence of Proteinase K) | - | [6] |
| D-PTH | All D-amino acid analog | > 6 hours (>85% remaining) | >6 | [6] |
| TPTPTGTQTPT | - | Decomposed | - | [7] |
| tptPTGTQtpt | D-amino acids at termini | Resistant to degradation | - | [7] |
| L-peptide hydrogelator | - | ~0% remaining after 4h (Proteinase K) | - | [1] |
| D-peptide hydrogelator | D-amino acid modification | ~15% remaining after 24h (Proteinase K) | - | [1] |
Table 2: Modulation of Receptor Binding Affinity
| Peptide Analog | Modification | Receptor | Binding Affinity (IC50/Kd) | Change in Affinity | Source |
| TPTPTGTQTPT | - | mAb 996 | 60 µmol/dm³ | - | [7] |
| TPTPTGTQtpt | C-terminal D-amino acids | mAb 996 | 61 µmol/dm³ | Negligible | [7] |
| tptPTGTQTPT | N-terminal D-amino acids | mAb 996 | 392 µmol/dm³ | ~6.5-fold decrease | [7] |
| Peptide B05 (native) | - | - | 35 µM | - | [8] |
| Peptide B05 (P1 dGlu) | D-Glutamic acid substitution | - | ~8-10 µM | ~3.5 to 4.4-fold increase | [8] |
| Peptide B06 (native) | - | - | 35 µM | - | [8] |
| Peptide B06 (P1 dGlu) | D-Glutamic acid substitution | - | ~8-10 µM | ~3.5 to 4.4-fold increase | [8] |
Table 3: Pharmacokinetic Parameters of Marketed D-Amino Acid-Containing Peptide Drugs
| Drug Name | D-Amino Acid(s) | Indication | Elimination Half-Life | Bioavailability |
| Desmopressin | D-Arginine | Diabetes Insipidus, Hemophilia A | 1.5–2.5 hours | 0.08–0.16% (oral) |
| Octreotide | D-Phenylalanine, D-Tryptophan | Acromegaly, Carcinoid Tumors | 1.7-1.9 hours | 100% (SC), 60% (IM) |
Key Experimental Protocols
The successful design and evaluation of D-amino acid-containing peptides rely on a suite of robust experimental techniques. Detailed below are protocols for the synthesis, stability assessment, and receptor binding analysis of these modified peptides.
Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
Fmoc-based SPPS is the most prevalent method for synthesizing peptides with D-amino acid substitutions.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected L- and D-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
20% Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove residual piperidine.
-
First Amino Acid Coupling (D-amino acid):
-
Activate the first Fmoc-protected D-amino acid (3-5 equivalents) with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF, DCM, and MeOH to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent L- or D-amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protease Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation, a key advantage of D-amino acid incorporation.
Materials:
-
L- and D-amino acid-containing peptides
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Protocol:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the desired protease in PBS.
-
Incubation: In a microcentrifuge tube, mix the peptide solution with the protease solution to the desired final concentrations. Incubate the mixture at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining. A decrease in the peak area corresponding to the intact peptide over time indicates degradation.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate and half-life of each peptide.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a peptide for its target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Binding buffer
-
Radiolabeled ligand (a known ligand for the receptor)
-
Unlabeled test peptides (L- and D-analogs)
-
96-well filter plates
-
Scintillation fluid and counter
Protocol:
-
Reagent Preparation:
-
Prepare a fixed concentration of the radiolabeled ligand in the binding buffer.
-
Prepare serial dilutions of the unlabeled test peptides.
-
-
Assay Setup: In a 96-well plate, add the cell membranes, the fixed concentration of radiolabeled ligand, and increasing concentrations of the unlabeled test peptides. Include controls for total binding (no unlabeled peptide) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled test peptide to generate a competition curve.
-
Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizing the Impact and Workflow
Graphical representations are invaluable for understanding the complex biological pathways and experimental processes involved in D-amino acid peptide drug design.
Experimental Workflow for D-Amino Acid Peptide Drug Discovery
The following diagram illustrates the systematic process of designing, synthesizing, and evaluating a peptide therapeutic incorporating D-amino acids.
Signaling Pathway Modulation: The Desmopressin Example
Desmopressin, a synthetic analog of vasopressin containing a D-arginine, exhibits enhanced antidiuretic effects by selectively activating the vasopressin V2 receptor. The following diagram illustrates this key signaling pathway.[9][10][11][12][13][14][15][16][17][18]
Conclusion
The strategic incorporation of D-amino acids is an indispensable tool in modern peptide drug design. It directly addresses the primary challenge of proteolytic instability, thereby enhancing bioavailability and therapeutic efficacy. As our understanding of the nuanced effects of stereochemistry on peptide conformation and receptor interaction deepens, the rational design of D-amino acid-containing peptides will continue to drive the development of novel and more effective therapeutics for a wide range of diseases. This guide provides a foundational framework for researchers and drug developers to leverage the power of D-amino acid chemistry in their pursuit of next-generation peptide medicines.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. litfl.com [litfl.com]
- 10. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Desmopressin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 17. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 18. biorxiv.org [biorxiv.org]
A Technical Guide to Boc-D-Cyclopropylalanine-DCHA: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-D-Cyclopropylalanine-DCHA, a valuable non-natural amino acid derivative utilized in peptide synthesis and medicinal chemistry. This document covers its physicochemical properties, relevant experimental protocols, and its role in the development of novel therapeutics.
Core Compound Data
This compound is the dicyclohexylammonium (DCHA) salt of N-tert-butyloxycarbonyl-protected D-cyclopropylalanine. The Boc protecting group facilitates its use in stepwise peptide synthesis, while the DCHA salt form enhances its stability and handling as a solid.
| Property | Value | Reference |
| CAS Number | 89483-09-0 | [1] |
| Molecular Formula | C₂₃H₄₂N₂O₄ | [1] |
| Molecular Weight | 410.59 g/mol | [1] |
| Appearance | White to pale yellow powder | |
| Storage Temperature | 2-8°C, Inert atmosphere | [1] |
The Role of the Cyclopropyl Moiety in Drug Design
The incorporation of a cyclopropyl ring into peptide structures offers several advantages for drug development. This small, rigid carbocycle imparts unique conformational constraints on the peptide backbone. The key benefits include:
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds within the cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to enzymatic degradation by proteases. This can significantly increase the in vivo half-life of peptide-based drugs.[2][3]
-
Improved Receptor Binding and Potency: The rigid nature of the cyclopropyl group can lock the peptide into a bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity for its biological target.[2]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisosteric replacement for other groups like gem-dimethyl or vinyl groups to fine-tune properties such as lipophilicity and membrane permeability, which are crucial for a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[2]
-
Reduced Off-Target Effects: By enforcing a more specific conformation, the cyclopropyl group can enhance binding selectivity to the intended target, thereby minimizing interactions with other proteins and reducing potential side effects.[2]
Experimental Protocols
While a specific protocol for the synthesis of the DCHA salt of Boc-D-Cyclopropylalanine was not detailed in the surveyed literature, a general method for the synthesis of the free acid, Boc-Cyclopropylalanine, has been reported. Additionally, the use of this compound in Solid-Phase Peptide Synthesis (SPPS) follows standard Boc-chemistry protocols.
Synthesis of Boc-Cyclopropylalanine (Free Acid)
This protocol describes the hydrolysis of a protected ester to yield the free acid.[4]
Materials:
-
Boc-cyclopropylalanine p-nitrobenzyl Ester
-
Methanol (MeOH)
-
1N Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
10% Citric acid solution
-
Sodium Chloride (NaCl)
-
Ethyl acetate (AcOEt)
-
Sodium sulfate (Na₂SO₄)
-
n-hexane
Procedure:
-
Dissolve Boc-cyclopropylalanine p-nitrobenzyl Ester (1.0 eq) in methanol.
-
Add 1N NaOH (2.0 eq) to the solution at room temperature and stir for 3 hours.
-
Add water and remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove p-nitrobenzyl alcohol.
-
Separate the aqueous layer, cool it in an ice bath, and acidify to pH 3 with a 10% citric acid solution.
-
Saturate the mixture with NaCl and extract with ethyl acetate.
-
Wash the combined organic extracts with a saturated NaCl solution, dry over Na₂SO₄, and evaporate the solvent in vacuo.
-
Recrystallize the resulting white solid from ethyl acetate-n-hexane to afford Boc-Cyclopropyl Alanine.
General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a peptide sequence using standard Boc-SPPS methodology. The DCHA salt is typically converted to the free acid in situ or prior to the coupling step. The following is a generalized workflow for a single coupling cycle.[5][6]
Materials:
-
Resin (e.g., Merrifield or PAM resin) with the nascent peptide chain
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes.[5]
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus of the peptide-resin with a solution of 5-10% DIEA in DCM.[7]
-
Washing: Wash the resin with DCM and then with DMF to prepare for the coupling step.
-
Amino Acid Activation: Activate the carboxylic acid of Boc-D-Cyclopropylalanine (pre-freed from its DCHA salt) with a suitable coupling reagent in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The completeness of the reaction can be monitored using a colorimetric test (e.g., the Kaiser test).
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
The cycle is repeated for the subsequent amino acids in the desired sequence.
Signaling Pathways and Biological Applications
While specific signaling pathways directly modulated by peptides containing Boc-D-Cyclopropylalanine are not extensively detailed in the readily available literature, the incorporation of cyclopropyl-containing amino acids is a known strategy in the design of peptide mimetics that can act as enzyme inhibitors or receptor ligands.[8] For instance, cyclic dipeptides, which can be formed from such modified amino acids, have been shown to target multiple signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Ras-ERK pathways.[9]
The primary application of this compound is in the synthesis of peptide-based drug candidates. Its use aims to enhance the therapeutic profile of peptides by improving their stability, bioavailability, and target specificity.[5][8] These modified peptides are investigated for a wide range of therapeutic areas, including oncology and neurology.[10]
References
- 1. This compound CAS#: 89483-09-0 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bacterial Cyclodipeptides Target Signal Pathways Involved in Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Boc-D-Cyclopropylalanine-DCHA for Researchers and Drug Development Professionals
Introduction
Boc-D-Cyclopropylalanine-DCHA is a non-natural amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development.[1][2][3] Its unique cyclopropyl side chain offers a valuable tool for modifying peptide structures, leading to enhanced pharmacological properties. This guide provides a comprehensive overview of the commercial suppliers of this compound, its application in peptide synthesis, and relevant experimental protocols.
Core Applications
The primary application of this compound lies in its use as a building block in peptide synthesis .[1][2][3] The incorporation of this amino acid can lead to:
-
Increased proteolytic stability: The bulky cyclopropyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational rigidity: The cyclopropyl moiety restricts the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.
-
Enhanced bioactivity: The unique structural and electronic properties of the cyclopropyl group can lead to improved biological activity.[4]
These characteristics make this compound a valuable tool in the design of novel peptide-based therapeutics, including enzyme inhibitors and receptor ligands.[3]
Commercial Suppliers of this compound
A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes the product specifications from several key suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Information |
| Chem-Impex | Boc-D-cyclopropylalanine·DCHA | 89483-09-0 | C₂₃H₄₂N₂O₄ | ≥ 99% (HPLC)[1] | Melting Point: 155-161 °C, Appearance: White powder[1] |
| Weifang Yangxu Group Co., Ltd. | This compound | 89483-09-0 | C₁₁H₁₉NO₄ | 99%[5] | Stated as manufacturer, offers bulk quantities.[5] |
| ChemicalBook | This compound | 89483-09-0 | Not specified | Not specified | Lists multiple suppliers including Ambeed and American Custom Chemicals Corporation.[6] |
| Aapptec | Boc-Cpa-OH DCHA | 89483-06-7 (for L-isomer) | C₁₁H₁₉NO₄·C₁₂H₂₃N | Not specified | Certificate of Analysis available for lot-specific data.[7] |
| Santa Cruz Biotechnology | Boc-D-cyclopropylalanine DCHA | 89483-09-0 | C₂₃H₄₂N₂O₄ | Not specified | For research use only. |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS) with Boc chemistry. The following is a generalized protocol.
Resin Preparation and First Amino Acid Attachment
The synthesis begins with a solid support, typically a polystyrene resin such as Merrifield or PAM resin.[8][9] The C-terminal amino acid of the desired peptide is covalently attached to the resin.
The SPPS Cycle: Deprotection, and Coupling
The synthesis of the peptide chain proceeds in a cyclical manner, with each cycle adding one amino acid residue.
-
Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using a moderately strong acid, most commonly 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][10] This exposes a free amine group for the next coupling step.
-
Neutralization: The protonated amine is neutralized to the free amine using a base, typically a solution of diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).[9][11]
-
Coupling: The next Boc-protected amino acid (in this case, Boc-D-Cyclopropylalanine-OH, which is the free acid form of the DCHA salt) is activated and coupled to the free amine of the preceding residue.[10] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate (HBTU).[12]
This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
Cleavage from Resin and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. In Boc chemistry, this is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11] Scavengers, such as p-cresol, are added to prevent side reactions with sensitive amino acid residues.
Purification and Analysis
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed using analytical techniques such as mass spectrometry and amino acid analysis.
Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
Caption: A flowchart illustrating the key steps in Boc-based solid-phase peptide synthesis.
Simplified PI3K/Akt/mTOR Signaling Pathway
Cyclic peptides, which can be synthesized using building blocks like this compound, have been shown to target various signaling pathways.[13] One such pathway implicated in cancer is the PI3K/Akt/mTOR pathway.[13]
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 13. Bacterial Cyclodipeptides Target Signal Pathways Involved in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Boc-D-Cyclopropylalanine-DCHA in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-D-cyclopropylalanine dicyclohexylammonium salt (Boc-D-Cyclopropylalanine-DCHA). Understanding the solubility of this compound is critical for its application in peptide synthesis, drug discovery, and formulation development. While specific quantitative solubility data is not extensively published, this document offers insights into its expected solubility profile based on its chemical structure and provides detailed experimental protocols for its determination.
Compound Overview
This compound is a protected amino acid derivative commonly used in solid-phase and solution-phase peptide synthesis.[1][2][3] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, stepwise addition to a peptide chain. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and stability, often improving its handling and storage characteristics.[4]
Chemical Structure:
-
Boc-D-Cyclopropylalanine: The core amino acid with a cyclopropyl side chain, which can impart unique conformational constraints on peptides.
-
Dicyclohexylamine (DCHA): Forms a salt with the carboxylic acid group of the amino acid.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 89483-09-0 | [1][2] |
| Molecular Formula | C₂₃H₄₂N₂O₄ | [1] |
| Molecular Weight | 410.59 g/mol | [1] |
| Appearance | White powder | [1][2] |
| Melting Point | 155-161 °C | [1] |
Solubility Profile
Qualitative Solubility Data Summary:
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | These solvents can effectively solvate both the ionic salt and the organic portions of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good general solvents for protected amino acids. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Lower polarity may limit the dissolution of the ionic salt. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl group can interact with the polar parts of the molecule, but the overall polarity may not be optimal. |
| Nonpolar | Hexanes, Toluene | Low | The ionic nature of the DCHA salt significantly limits solubility in nonpolar solvents. |
| Aqueous | Water | Very Low | The large, nonpolar Boc and DCHA groups result in poor water solubility. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe standard methods for determining the solubility of a compound like this compound.
1. Saturated Shake-Flask Method (Equilibrium Solubility)
This is a widely accepted method for determining equilibrium solubility.
-
Materials:
-
This compound
-
A range of organic solvents of interest
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.
-
Calculate the original solubility in mg/mL or mol/L.
-
2. High-Throughput Screening (HTS) Method (Kinetic Solubility)
This method is suitable for rapid screening of solubility in multiple solvents.
-
Materials:
-
This compound stock solution in a highly soluble solvent (e.g., DMSO)
-
96-well microplates
-
A range of organic solvents
-
Plate shaker
-
Plate reader with turbidity or light scattering detection capabilities
-
-
Procedure:
-
Dispense the organic solvents of interest into the wells of a 96-well plate.
-
Add a small volume of a concentrated stock solution of this compound to each well.
-
Shake the plate for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering in each well using a plate reader. The onset of precipitation indicates that the solubility limit has been exceeded.
-
The concentration at which precipitation is first observed is taken as the kinetic solubility.
-
Visualizations
Caption: Equilibrium solubility determination workflow.
Caption: Key factors influencing solubility.
References
Navigating the Stability of Boc-D-Cyclopropylalanine-DCHA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Cyclopropylalanine-DCHA is a chiral amino acid derivative that serves as a critical building block in the synthesis of novel peptides and peptidomimetics. Its unique cyclopropyl moiety can impart desirable conformational constraints and metabolic stability to the resulting peptides, making it a valuable tool in drug discovery and development. Ensuring the integrity and purity of this reagent is paramount for the successful synthesis of target molecules. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, along with generalized protocols for its handling and stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its proper handling and for the development of analytical methods.
| Property | Value |
| CAS Number | 89483-09-0 |
| Molecular Formula | C₂₃H₄₂N₂O₄ |
| Molecular Weight | 410.59 g/mol |
| Appearance | White to off-white or pale yellow powder |
| Purity (Typical) | ≥97% to ≥99% (HPLC) |
| Melting Point | 155-161 °C |
Stability and Storage Conditions
The stability of this compound is crucial for maintaining its chemical integrity and reactivity. As a Boc-protected amino acid, it is generally stable under neutral and basic conditions but is labile to acidic conditions. The dicyclohexylammonium (DCHA) salt form enhances its crystallinity and stability, making it easier to handle and store compared to the free acid.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to the recommended storage conditions provided by various suppliers. The following table summarizes these recommendations.
| Supplier Recommendation | Short-term Storage | Long-term Storage | Shipping |
| General Guidance | 0-8 °C[1][2][3][4] | -20°C[5] | Shipped with blue ice |
| Specific Supplier A | 4°C (one week)[5] | -20°C to -80°C (6 months)[5] | Lyophilized powder |
| Specific Supplier B | Store at RT (Room Temperature) | N/A | N/A |
| Specific Supplier C | Inert atmosphere, 2-8°C | N/A | N/A |
Key Handling Guidelines:
-
Avoid Repeated Freeze-Thaw Cycles: To prevent degradation, it is recommended to aliquot the compound upon receipt for multiple uses.[5]
-
Hygroscopic Nature: While not explicitly stated for this specific compound, many amino acid derivatives are hygroscopic. It is good practice to handle the compound in a dry, inert atmosphere (e.g., in a glove box) and to tightly seal the container after use.
-
Light Sensitivity: Although no specific data was found, protection from light is a general precautionary measure for complex organic molecules.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the general chemistry of Boc-protected amino acids.
| Degradation Type | Stress Condition | Potential Degradation Products |
| Acid Hydrolysis | Strong acids (e.g., TFA, HCl) | D-Cyclopropylalanine, tert-butanol, CO₂ |
| Thermal Degradation | High temperatures | Potential for decomposition and side reactions |
| Oxidation | Oxidizing agents | Oxidation of the amino acid structure |
| Photodegradation | Exposure to UV or high-intensity light | Potential for radical-mediated degradation |
Experimental Protocols
General Protocol for Handling and Aliquoting
To maintain the integrity of this compound, a systematic handling and aliquoting procedure is recommended.
References
The Transformative Role of Non-Natural Amino Acids in Peptidomimetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptides are fundamental signaling molecules with immense therapeutic potential, yet their application as drugs is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of non-natural amino acids (nnAAs) into peptide scaffolds to create peptidomimetics has emerged as a powerful approach to overcome these hurdles. This guide provides a comprehensive technical overview of the core principles, synthesis, and application of nnAAs in peptidomimetics, tailored for professionals in drug discovery and development. We delve into detailed experimental protocols, present quantitative data on the impact of nnAAs, and visualize key concepts to facilitate a deeper understanding of this transformative technology.
Introduction: Overcoming the Limitations of Natural Peptides
Natural peptides, composed of the 20 proteinogenic amino acids, exhibit high potency and specificity for their biological targets. However, their therapeutic utility is often compromised by rapid degradation by proteases, poor oral availability, and unfavorable pharmacokinetic profiles.[1] Peptidomimetics are designed to mimic the structure and function of natural peptides while possessing improved drug-like properties.[2][3] The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, offering a versatile toolkit to enhance stability, modulate conformation, and introduce novel functionalities.[4]
The introduction of nnAAs can confer a range of advantages, including:
-
Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains can render the peptidomimetic resistant to enzymatic degradation.[1][5]
-
Improved Pharmacokinetic Properties: nnAAs can influence absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability and longer half-life.
-
Increased Receptor Affinity and Selectivity: The unique structural constraints and functionalities of nnAAs can optimize interactions with biological targets.[2]
-
Conformational Control: nnAAs can be used to stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.
The Expanding Universe of Non-Natural Amino Acids
The term "non-natural amino acids" encompasses a vast and diverse collection of building blocks that are not among the 20 genetically encoded amino acids.[6] These can be broadly categorized based on their structural modifications:
-
Side Chain Modifications: This is the most common type of modification and includes homologation, branching, cyclization, and the introduction of non-proteinogenic functional groups.
-
Backbone Modifications: These involve alterations to the peptide bond itself, such as N-alkylation, or the incorporation of β- or γ-amino acids.
-
Stereochemical Variants: The use of D-amino acids instead of the natural L-amino acids is a simple yet effective strategy to increase resistance to proteolysis.
The choice of nnAA is dictated by the specific therapeutic goal and the structure-activity relationship (SAR) of the parent peptide.
Quantitative Impact of Non-Natural Amino Acids
The incorporation of nnAAs leads to quantifiable improvements in the physicochemical and biological properties of peptides. The following tables summarize representative data from the literature, highlighting the impact of specific nnAAs on key parameters.
Table 1: Enhancement of Proteolytic Stability
| Parent Peptide/Peptidomimetic | Non-Natural Amino Acid | Assay Conditions | Half-life (t½) | Fold Improvement | Reference |
| Angiotensin II | Sarcosine (N-methylglycine) at position 1 | Incubation with aminopeptidase | Increased | Significant | [7] |
| LHRH analog | D-Alanine at position 6 | In vivo (rat) | 50 min | 10 | [7] |
| Model Peptide | β-amino acid substitution | Human Plasma | > 24 h | > 100 | [8] |
| Enkephalin analog | Unnatural amino acid at C-terminus | Not specified | Significantly improved | Not specified | [8] |
Table 2: Modulation of Receptor Binding Affinity
| Parent Peptide/Peptidomimetic | Non-Natural Amino Acid | Receptor Target | Binding Affinity (IC₅₀/Kᵢ) | Change in Affinity | Reference |
| α-MSH analog | Nα-guanidinylbutyryl group | Melanocortin-4 receptor | Selective antagonist | High selectivity | [2] |
| Ghrelin analog | Not specified | Ghrelin receptor (GHSR) | Increased | Higher affinity | [9] |
| Opioid peptide analog | D-amino acid substitution | Opioid receptors | Varies with position | Can increase or decrease | [7] |
| Somatostatin analog | D-Tryptophan | Somatostatin receptors | Enhanced | Improved potency | [8] |
Table 3: Pharmacokinetic Parameters of Peptidomimetics
| Peptidomimetic | Non-Natural Amino Acid | Administration Route | Oral Bioavailability (%) | Half-life (t½) | Reference |
| Pasireotide | Cyclized with nnAAs | Subcutaneous | High | ~12 hours | [7] |
| Desmopressin | Deamination and D-Arg | Oral | Low but effective | 1.5 - 2.5 hours | [7] |
| β-alanine formulation | β-alanine | Oral | Formulation dependent | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of peptidomimetics containing non-natural amino acids.
Synthesis of Non-Natural Amino Acids
While many nnAAs are commercially available, custom synthesis is often required. A general protocol for the synthesis of a novel nnAA via Ni/Ag electrocatalytic cross-coupling is outlined below.[11]
Protocol 4.1.1: Synthesis of an Enantiopure Unnatural Amino Acid
Materials:
-
Glutamate or aspartate precursor
-
Ag/Ni electrocatalytic system
-
Appropriate solvents and reagents for the specific cross-coupling reaction
-
HPLC for purification and analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the glutamate or aspartate precursor with the Ag/Ni catalyst and other necessary reagents in the chosen solvent.
-
Electrocatalysis: Apply the appropriate electrical potential to drive the decarboxylative coupling reaction. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up to remove the catalyst and other inorganic byproducts.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the enantiopure unnatural amino acid.
-
Characterization: Confirm the structure and purity of the synthesized nnAA using NMR, mass spectrometry, and chiral HPLC.
Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics
SPPS is the most widely used method for synthesizing peptides containing nnAAs.[12][13] The following is a generalized protocol based on the Fmoc/tBu strategy.
Protocol 4.2.1: Manual Solid-Phase Synthesis of a Peptidomimetic
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected natural and non-natural amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
RP-HPLC system for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
If the first amino acid is not pre-loaded, couple the Fmoc-protected amino acid to the resin using a suitable coupling protocol.
-
-
Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 5-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (natural or non-natural) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Global Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum.
-
Purify the peptide by RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptidomimetic using mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
This assay determines the half-life of a peptidomimetic in the presence of proteases.
Protocol 4.3.1: In Vitro Proteolytic Stability Assay
Materials:
-
Purified peptidomimetic
-
Human serum or plasma, or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Incubation buffer (e.g., PBS)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptidomimetic in a suitable buffer.
-
Incubation:
-
Add the peptidomimetic to pre-warmed human serum, plasma, or protease solution to a final concentration of, for example, 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptidomimetic.
-
-
Data Analysis: Plot the percentage of remaining peptidomimetic against time and calculate the half-life (t½).
Receptor Binding Assay
This assay measures the affinity of a peptidomimetic for its target receptor. A common method is a competitive radioligand binding assay.[14]
Protocol 4.4.1: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor
-
Unlabeled peptidomimetic (competitor) at various concentrations
-
Binding buffer
-
Filter plates (e.g., 96-well glass fiber filter plates)
-
Scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the receptor-containing membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled peptidomimetic.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the peptidomimetic concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of peptidomimetic that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Visualizing Key Concepts in Peptidomimetic Design
Graphical representations of workflows and biological pathways are essential for understanding the complex processes involved in peptidomimetic drug discovery.
Caption: A generalized workflow for the discovery and development of peptidomimetic drugs.
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion and Future Directions
The incorporation of non-natural amino acids has revolutionized the field of peptide-based drug discovery, enabling the development of a new generation of therapeutics with enhanced stability, bioavailability, and efficacy. The continued expansion of the nnAA toolkit, coupled with advancements in synthetic methodologies and computational design, promises to further broaden the scope of peptidomimetics in addressing a wide range of diseases. As our understanding of the intricate interplay between nnAA structure and biological function deepens, we can anticipate the rational design of highly optimized peptidomimetics with precisely tailored therapeutic profiles. This in-depth guide serves as a foundational resource for researchers and scientists poised to contribute to this exciting and rapidly evolving field.
References
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 4. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. G protein peptidomimetics reveal allosteric effects and [orgc.research.vub.be]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
An In-depth Technical Guide to the Material Safety of Boc-D-Cyclopropylalanine-DCHA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Boc-D-Cyclopropylalanine-DCHA, a key building block in peptide synthesis and drug development. The information is compiled to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical Identification and Properties
This compound, with the CAS Number 89483-09-0, is a derivative of the amino acid alanine.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in peptide synthesis.[1] The dicyclohexylamine (DCHA) salt form enhances its stability and handling characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89483-09-0 | [1][2][3] |
| Molecular Formula | C₂₃H₄₂N₂O₄ | [1][4][5] |
| Molecular Weight | 410.59 g/mol | [1][5] |
| Appearance | White powder | [1][2] |
| Purity | ≥95-99% (depending on supplier) | [1][2][4] |
| Melting Point | 155-161 °C | [1] |
| Optical Rotation | [a]²⁵⁄D = -13 ± 2º (c=1 in EtOH) | [1] |
| Storage Conditions | 0-8 °C or -20°C for long-term storage | [1][2][4] |
Hazard Identification and Safety Precautions
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under OSHA regulations.[6] However, as with any chemical, appropriate safety measures should be taken to minimize exposure.
Table 2: Hazard and Safety Information
| Hazard Category | Description | Source(s) |
| OSHA Hazards | No known OSHA hazards | [6] |
| Potential Health Effects | No data available for acute or chronic toxicity, irritation, sensitization, carcinogenic, mutagenic, reproductive, or teratogenic effects. Signs of exposure may include weakness and convulsions. | [6] |
| SARA 302/313 Components | This material does not contain any chemical components subject to the reporting requirements of SARA Title III, Section 302 or 313. | [6] |
| SARA 311/312 Hazards | No SARA hazards | [6] |
The following diagram illustrates the logical steps for assessing and responding to potential hazards when working with this compound.
Caption: Logical workflow for hazard assessment and emergency response.
Experimental Protocols: Handling and Storage
Detailed experimental protocols for specific applications are beyond the scope of a material safety data sheet. However, the following general laboratory procedures should be followed to ensure safety.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles should be worn.
-
Hand Protection: Chemical-resistant gloves are recommended.
-
Respiratory Protection: Not required under normal conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[6]
3.2. Handling
-
Avoid formation of dust and aerosols.[6]
-
Ensure adequate ventilation in areas where the compound is handled.[6]
-
Wash hands thoroughly after handling.
-
Change contaminated clothing immediately.[6]
3.3. Storage
-
Keep the container tightly closed and dry in a well-ventilated place.[6]
-
For short-term storage, maintain at 4°C.[4]
-
For long-term storage, store at -20°C to -80°C.[4]
-
Avoid repeated freeze-thaw cycles.[4]
3.4. Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.[6]
-
Materials to Avoid: Strong oxidizing agents and strong acids.[6]
-
Hazardous Decomposition Products: Oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂, etc.).[6]
This diagram outlines a standard workflow for safely handling this compound in a research environment.
Caption: Recommended workflow for handling this compound.
First-Aid Measures
In case of exposure, follow these first-aid guidelines:
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.[6]
-
Eye Contact: Flush eyes with water as a precaution.[6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of significant exposure or if symptoms persist, seek medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires. For large fires, use water spray, fog, or foam. Do not use a water jet.[6]
-
Special Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Small Spill: Sweep up and place in a suitable container for disposal according to local regulations.[6]
-
Large Spill: Sweep up and shovel into suitable containers for disposal. Do not allow the product to enter drains.[6]
-
General Precautions: Avoid dust formation and breathing dust. Ensure adequate ventilation.[6]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive understanding of chemical safety and laboratory practices. Always consult the most recent Safety Data Sheet from your supplier before use.
References
Methodological & Application
Protocol for Boc-D-Cyclopropylalanine Incorporation in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance biological activity, increase metabolic stability, and constrain peptide conformation. Boc-D-Cyclopropylalanine (Boc-D-Cpa) is a sterically hindered amino acid that introduces a rigid cyclopropyl moiety into the peptide backbone. This application note provides a detailed protocol for the efficient incorporation of Boc-D-Cpa into peptides using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The protocols outlined below address the challenges associated with the steric hindrance of the cyclopropyl group to ensure high coupling efficiency and peptide purity.
Data Presentation
The successful incorporation of the sterically hindered Boc-D-Cyclopropylalanine requires optimized coupling conditions. The choice of coupling reagent and reaction time is critical to achieving high yields. Below is a summary of recommended coupling strategies and expected efficiencies.
| Coupling Reagent/Method | Equivalents (AA:Reagent:Base) | Solvent | Typical Coupling Time | Estimated Coupling Efficiency (%) | Key Considerations |
| HATU/DIPEA | 1:0.95:2 | DMF | 1 - 4 hours | > 95 | Highly efficient for sterically hindered amino acids. Pre-activation can reduce the risk of racemization.[1] |
| HBTU/DIPEA | 1:1:2 | DMF | 2 - 6 hours | 90 - 95 | A reliable and cost-effective option for hindered couplings. |
| DIC/HOBt | 1:1: - | DMF/DCM | 4 - 12 hours | 85 - 90 | A classic method; may require longer reaction times or double coupling for complete reaction. |
| Double Coupling | (As above) | DMF | 2 x (1 - 4 hours) | > 98 | Recommended for particularly difficult sequences or to ensure maximal incorporation.[2] The second coupling can be performed with the same or a different coupling reagent. |
Experimental Protocols
Resin Preparation and Swelling
-
Resin Selection : Choose an appropriate resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).[3]
-
Swelling : Place the resin in a reaction vessel and add dichloromethane (DCM) (10-15 mL per gram of resin). Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Washing : Drain the DCM and wash the resin sequentially with N,N-dimethylformamide (DMF) (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Boc Deprotection
-
Deprotection Solution : Prepare a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Pre-wash : Add the TFA/DCM solution to the resin and agitate for 2-3 minutes. Drain the solution.
-
Deprotection : Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[3]
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 10 mL/g) to remove residual TFA.
Neutralization
-
Neutralization Solution : Prepare a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Neutralization : Wash the resin with the DIEA/DCM solution (2 x 5 minutes).[4]
-
Washing : Wash the resin thoroughly with DCM (5 x 10 mL/g) to remove excess base.
Coupling of Boc-D-Cyclopropylalanine
Due to the steric hindrance of the cyclopropyl group, a highly efficient coupling reagent such as HATU is recommended. A double coupling strategy may be employed to ensure complete incorporation.[2]
Protocol 4a: Single Coupling with HATU
-
Activation Mixture : In a separate vessel, dissolve Boc-D-Cyclopropylalanine (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling : Add the activated amino acid solution to the neutralized resin. Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring : Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
-
Washing : Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and DMF (3 x 10 mL/g).
Protocol 4b: Double Coupling
-
Perform the first coupling as described in Protocol 4a for 1-2 hours.
-
Wash the resin with DMF (3 x 10 mL/g).
-
Repeat the coupling step with a freshly prepared activation mixture for another 1-2 hours.
-
Wash the resin as described above.
Capping (Optional)
If the ninhydrin test indicates incomplete coupling after a double coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.
-
Capping Solution : Prepare a solution of 10% acetic anhydride and 10% DIEA in DMF.
-
Capping Reaction : Add the capping solution to the resin and agitate for 30 minutes.
-
Washing : Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Cleavage and Deprotection
-
Preparation : After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) can be used.
-
Cleavage : Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and stir for 2-4 hours at room temperature.
-
Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying : Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Purification : Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][6]
-
Characterization : Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.[7][8]
Mandatory Visualization
Caption: Experimental workflow for Boc-D-Cyclopropylalanine incorporation in SPPS.
Caption: Chemical structure of Boc-D-Cyclopropylalanine.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-D-Cyclopropylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Boc-D-Cyclopropylalanine. The inclusion of D-amino acids and structurally constrained residues like cyclopropylalanine is a key strategy in modern peptidomimetic design to enhance metabolic stability, improve receptor affinity, and control peptide conformation. This document outlines the protocols for manual Boc-SPPS, including coupling strategies for this sterically hindered amino acid, cleavage from the resin, and purification of the final peptide.
Introduction to Boc-D-Cyclopropylalanine in SPPS
The tert-butyloxycarbonyl (Boc) strategy is a robust and well-established method for SPPS.[1] It relies on the acid-labile Boc group for the temporary protection of the α-amino group of amino acids, which is typically removed by treatment with trifluoroacetic acid (TFA).[1] The synthesis is performed on a solid support, most commonly a polystyrene-based resin, which simplifies the purification process at each step to simple filtration and washing.[2]
Boc-D-Cyclopropylalanine is a non-proteinogenic amino acid that introduces conformational constraints into a peptide sequence. The incorporation of D-amino acids can enhance resistance to enzymatic degradation, and the cyclopropyl moiety can induce specific secondary structures, which can be crucial for biological activity.[3] While advantageous, the steric bulk of the cyclopropyl group can present challenges during the coupling step, potentially requiring optimized conditions for efficient incorporation.[4]
Data Presentation
The successful incorporation of sterically hindered amino acids like Boc-D-Cyclopropylalanine is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes representative quantitative data for the coupling of sterically hindered amino acids in Boc-SPPS, which can serve as a baseline for expectations when using Boc-D-Cyclopropylalanine.
| Coupling Reagent/Method | Model Sterically Hindered Residue | Solvent | Typical Yield (%) | Purity (%) |
| DIC/HOBt | N-methylated amino acid | DCM/DMF | ~80-90 | >90 |
| HBTU/DIPEA | α,α-disubstituted amino acid | DMF | >90 | >95 |
| HATU/DIPEA | α,α-disubstituted amino acid | DMF | >95 | >95 |
| Acyl Fluoride (BTFFH) | N-cyclopropyl-2-aminothiazole | Dioxane | ~90 | >98 |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a model peptide containing Boc-D-Cyclopropylalanine using the Boc/Bzl strategy on a Merrifield resin.
Protocol 1: Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve the C-terminal Boc-protected amino acid (2.0 eq. relative to resin loading) in a minimal amount of DMF.
-
Add a solution of cesium carbonate (Cs₂CO₃) in water (0.5 M) until the pH of the solution is 7.0.
-
Lyophilize the solution to obtain the cesium salt of the Boc-amino acid.
-
Dissolve the cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water (1:1), DMF, and DCM (3x each).
-
Dry the resin under vacuum.
-
Protocol 2: Standard Boc-SPPS Cycle for Non-Hindered Amino Acids
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[1]
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% diisopropylethylamine (DIEA) in DMF and agitate for 2 minutes. Repeat this step.
-
Wash the resin with DMF (5x).
-
-
Coupling (DIC/HOBt):
-
In a separate vessel, dissolve the next Boc-amino acid (3.0 eq.) and 1-hydroxybenzotriazole (HOBt) (3.0 eq.) in DMF.
-
Add the solution to the resin, followed by N,N'-diisopropylcarbodiimide (DIC) (3.0 eq.).
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another hour and re-test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 3: Optimized Coupling of Boc-D-Cyclopropylalanine
Due to the steric hindrance of the cyclopropyl group, a more potent coupling reagent and extended reaction times are recommended.
-
Boc Deprotection and Neutralization: Follow the steps outlined in Protocol 2.
-
Coupling (HATU/DIPEA):
-
In a separate vessel, dissolve Boc-D-Cyclopropylalanine (3.0 eq.) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3.0 eq.) in DMF.
-
Add DIEA (6.0 eq.) to the activation mixture and mix briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive after 4 hours, a double coupling is recommended.
-
Double Coupling (if necessary): Drain the reaction vessel and repeat the coupling step with a fresh solution of activated Boc-D-Cyclopropylalanine.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 4: Cleavage from the Resin and Deprotection
Final cleavage of the peptide from the Merrifield resin and removal of benzyl-based side-chain protecting groups requires a strong acid, such as anhydrous hydrogen fluoride (HF).[5] Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation for Cleavage:
-
After the final SPPS cycle, perform the Boc deprotection step as described in Protocol 2.
-
Thoroughly dry the peptide-resin under high vacuum.
-
Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail to scavenge carbocations generated during cleavage. A common cocktail is a mixture of p-cresol and p-thiocresol.
-
-
HF Cleavage Reaction:
-
Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.
-
Carefully condense anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.[6]
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen gas.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Filter the crude peptide and wash it several more times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 5: Purification of the Crude Peptide
Peptides containing hydrophobic residues like cyclopropylalanine can be challenging to purify. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[7]
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent such as acetic acid or acetonitrile.
-
Dilute the dissolved peptide with the initial mobile phase (e.g., water with 0.1% TFA) to the desired concentration for injection.
-
-
RP-HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient of increasing Mobile Phase B is often required to achieve good separation of hydrophobic peptides. A typical starting gradient might be 5-65% B over 60 minutes.
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Analysis and Lyophilization:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide and lyophilize to obtain a white powder.
-
Mandatory Visualizations
Caption: Workflow for Boc-SPPS of a peptide containing Boc-D-Cyclopropylalanine.
Caption: Logical relationships of incorporating D-Cyclopropylalanine into peptides.
References
Application Notes and Protocols for Coupling Boc-D-Cyclopropylalanine-DCHA in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selection and use of coupling reagents for the incorporation of the sterically hindered amino acid Boc-D-Cyclopropylalanine-DCHA into peptide sequences. The unique cyclopropyl moiety introduces conformational constraints and can enhance the metabolic stability of peptides, making it a valuable building block in drug discovery. However, its bulky nature necessitates optimized coupling strategies to ensure high yields and purity.
Introduction to Coupling Boc-D-Cyclopropylalanine
The synthesis of peptides containing sterically hindered amino acids like Boc-D-Cyclopropylalanine presents a challenge due to the slower reaction kinetics of peptide bond formation. Standard coupling reagents may prove inefficient, leading to incomplete reactions and the formation of deletion sequences. Therefore, the use of more potent activating reagents is highly recommended to overcome the steric hindrance and achieve efficient acylation of the N-terminal amine.
It is also crucial to note that Boc-D-Cyclopropylalanine is supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling. This salt must be converted to the free acid form before it can be used in peptide coupling reactions.
Data Presentation: Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of Boc-D-Cyclopropylalanine. The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids, providing a baseline for reagent selection. While exact yields can vary depending on the specific peptide sequence and reaction conditions, this data offers a comparative overview.
| Coupling Reagent | Activating Species | Relative Efficiency for Hindered Couplings | Typical Reaction Time | Reported Yields for Hindered Couplings | Key Advantages & Disadvantages |
| HATU | OAt-ester | Excellent | 30 - 60 min | >95% | Advantages: High reactivity, low racemization, effective for N-methylated and other difficult residues.[1][2] Disadvantages: Higher cost. |
| HBTU | OBt-ester | Very Good | 45 - 90 min | 90 - 95% | Advantages: Good balance of reactivity and cost, widely used.[3] Disadvantages: Can be less effective than HATU for extremely hindered couplings. |
| PyBOP | OBt-ester | Very Good | 45 - 90 min | 90 - 95% | Advantages: Efficient, byproducts are generally soluble and easily removed.[2] Disadvantages: Similar to HBTU in performance. |
| DIC/HOBt | O-acylisourea/OBt-ester | Moderate to Good | 2 - 6 hours | 70 - 90% | Advantages: Cost-effective. Disadvantages: Slower reaction times, potential for side reactions, and lower efficiency with highly hindered residues.[4][5] |
Experimental Protocols
Conversion of this compound to the Free Acid
This step is mandatory before using the amino acid in a coupling reaction.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
10% aqueous solution of potassium bisulfate (KHSO₄)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer three times with an equal volume of a cold 10% aqueous KHSO₄ solution to remove the dicyclohexylamine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil. The free acid should be used immediately or stored under inert gas at low temperature.
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocols
The following are generalized protocols for the coupling of the free acid of Boc-D-Cyclopropylalanine to a resin-bound peptide with a free N-terminus. Equivalents are calculated based on the initial loading of the resin.
Protocol 2.1: HATU Mediated Coupling
Materials:
-
Resin with N-terminal deprotected peptide
-
Boc-D-Cyclopropylalanine (free acid) (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve Boc-D-Cyclopropylalanine (free acid) and HATU in DMF.
-
Add DIPEA to the amino acid solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test. For a negative Kaiser test, proceed to washing. If the test is positive, extend the coupling time.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and then DCM.
Protocol 2.2: HBTU Mediated Coupling
Materials:
-
Resin with N-terminal deprotected peptide
-
Boc-D-Cyclopropylalanine (free acid) (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve Boc-D-Cyclopropylalanine (free acid) and HBTU in DMF.
-
Add DIPEA to the amino acid solution to begin activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 45-90 minutes.
-
Monitor the reaction completion with the Kaiser test.
-
Upon completion, drain the solution and wash the resin with DMF and DCM.
Protocol 2.3: PyBOP Mediated Coupling
Materials:
-
Resin with N-terminal deprotected peptide
-
Boc-D-Cyclopropylalanine (free acid) (3-5 equivalents)
-
PyBOP (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve Boc-D-Cyclopropylalanine (free acid) and PyBOP in DMF.
-
Add DIPEA to the solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 45-90 minutes.
-
Check for reaction completion using the Kaiser test.
-
After a negative test, drain the coupling solution and wash the resin with DMF and DCM.
Protocol 2.4: DIC/HOBt Mediated Coupling
Materials:
-
Resin with N-terminal deprotected peptide
-
Boc-D-Cyclopropylalanine (free acid) (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
DMF
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve Boc-D-Cyclopropylalanine (free acid) and HOBt in DMF.
-
Add DIC to the solution and allow to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress with the Kaiser test. Due to the longer reaction time, it is advisable to check at intermediate time points.
-
Once the reaction is complete, drain the solution and wash the resin with DMF and DCM.
Diagrams
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified activation pathways for different classes of peptide coupling reagents.
References
Application Notes and Protocols for Boc Deprotection of Cyclopropylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as cyclopropylalanine, into peptide structures is a valuable strategy in drug discovery and development. The unique conformational constraints imposed by the cyclopropyl group can enhance peptide stability, receptor affinity, and biological activity. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the α-amino group of amino acids during solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that requires careful optimization to ensure the integrity of the peptide and any sensitive residues, including cyclopropylalanine.
These application notes provide a comprehensive overview of Boc deprotection methods for peptides containing cyclopropylalanine. We will discuss the stability of the cyclopropylalanine residue under various acidic conditions, detail standard and alternative deprotection protocols, and address potential side reactions and mitigation strategies.
Stability of Cyclopropylalanine Under Acidic Conditions
A primary concern when deprotecting peptides containing cyclopropylalanine is the stability of the cyclopropyl ring under the acidic conditions required for Boc removal. The strained three-membered ring of cyclopropane is susceptible to cleavage by strong acids. However, studies have shown that the cyclopropyl group in cyclopropylalanine is generally stable under the standard conditions used for Boc deprotection in SPPS.
Standard Boc deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM). While prolonged exposure to very strong acids like neat TFA or hydrofluoric acid (HF) could potentially lead to ring-opening, the routine conditions for stepwise Boc deprotection (e.g., 25-50% TFA in DCM for 20-30 minutes) are generally considered safe for the cyclopropylalanine residue. It is crucial to adhere to optimized protocols to minimize the risk of side reactions.
Standard Boc Deprotection Protocols
The following are standard protocols for the deprotection of the N-terminal Boc group from a peptide-resin containing cyclopropylalanine during SPPS.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and efficient method for Boc deprotection.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH) or Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM (10-15 mL per gram of resin) for 30 minutes in a reaction vessel.
-
Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3 x 15 mL per gram of resin) to remove residual TFA.
-
Wash the resin with IPA or MeOH (2 x 15 mL per gram of resin) to shrink the resin and help remove trapped acid.
-
Wash the resin again with DCM (3 x 15 mL per gram of resin).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin and agitate for 5 minutes. Repeat this step once.
-
Wash the resin with DCM (3 x 15 mL per gram of resin) to remove excess base.
-
-
The resin is now ready for the next coupling step.
Protocol 2: Hydrochloric Acid (HCl) in Dioxane
An alternative to TFA, 4M HCl in dioxane can also be used for Boc deprotection. This reagent is often considered milder and may be preferable if other acid-sensitive groups are present.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
4M HCl in 1,4-dioxane
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM (10-15 mL per gram of resin) for 30 minutes.
-
Deprotection:
-
Drain the DCM.
-
Add 4M HCl in dioxane to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the HCl/dioxane solution.
-
Wash the resin thoroughly with DCM (5 x 15 mL per gram of resin).
-
-
Neutralization:
-
Neutralize the resin with 5% DIEA in DCM as described in Protocol 1.
-
-
The resin is now ready for the next coupling step.
Quantitative Data Summary
The selection of a deprotection protocol can be guided by the desired efficiency and potential for side reactions. The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc groups in the presence of cyclopropylalanine. It is important to note that optimal conditions may vary depending on the peptide sequence and the nature of other amino acid residues present.
| Deprotection Reagent | Concentration | Scavengers | Reaction Time | Typical Deprotection Yield | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM | Generally not required for cyclopropylalanine alone | 20-30 minutes | >99% | Standard and most common method.[1] |
| Hydrochloric Acid (HCl) | 4M in Dioxane | None | 30-60 minutes | >98% | A milder alternative to TFA. |
Potential Side Reactions and Mitigation Strategies
While the cyclopropyl group is generally stable, the primary source of side reactions during Boc deprotection arises from the formation of the reactive tert-butyl cation.[2] This electrophile can alkylate nucleophilic side chains of other amino acids in the peptide sequence.
Common Side Reactions:
-
Alkylation of Tryptophan: The indole ring of tryptophan is highly susceptible to tert-butylation.
-
Alkylation of Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium salt.
-
Alkylation of Cysteine: The free thiol group of cysteine is a strong nucleophile and can be alkylated.
-
Alkylation of Tyrosine: The activated phenolic ring of tyrosine can be a target for the tert-butyl cation.
Mitigation with Scavengers: To prevent these side reactions, scavengers are added to the deprotection cocktail to trap the tert-butyl cations. The choice of scavenger depends on the sensitive amino acids present in the peptide sequence.
| Sensitive Amino Acid | Recommended Scavenger(s) | Concentration in TFA Solution |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | 1-5% |
| Methionine (Met) | Thioanisole, Dimethylsulfide (DMS) | 1-5% |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 1-5% |
| Tyrosine (Tyr) | Phenol, Anisole | 1-5% |
Note: While cyclopropylalanine itself is not highly nucleophilic, the presence of other sensitive residues in the peptide necessitates the use of appropriate scavengers.
Experimental Workflows
Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Logic for Scavenger Selection
Conclusion
The Boc deprotection of cyclopropylalanine-containing peptides can be performed efficiently and without compromising the integrity of the cyclopropyl ring by adhering to standard protocols. The primary consideration is the potential for side reactions with other nucleophilic amino acid residues in the peptide sequence. Careful selection and use of scavengers are crucial when sensitive residues such as tryptophan, methionine, cysteine, or tyrosine are present. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can successfully synthesize high-purity peptides incorporating the unique structural features of cyclopropylalanine.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides with Boc-D-Cyclopropylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a promising class of therapeutic agents due to their enhanced metabolic stability, high receptor binding affinity, and improved cell permeability compared to their linear counterparts. The incorporation of unnatural amino acids, such as D-cyclopropylalanine, can further enhance the structural rigidity and pharmacological properties of these peptides. The cyclopropyl group introduces conformational constraints that can pre-organize the peptide backbone for cyclization and improve its bioactivity.
These application notes provide a comprehensive guide to the synthesis of cyclic peptides containing Boc-D-Cyclopropylalanine. Detailed protocols for solid-phase peptide synthesis (SPPS) of the linear precursor, followed by solution-phase cyclization, purification, and analysis are presented.
Data Presentation: Synthesis and Characterization of a Model Cyclic Peptide
The following table summarizes representative data for the synthesis of a model cyclic hexapeptide containing Boc-D-Cyclopropylalanine. Please note that these values are illustrative and actual results may vary depending on the specific peptide sequence and experimental conditions.
| Parameter | Value | Method of Analysis |
| Linear Peptide Synthesis | ||
| Resin Substitution Level | 0.5 mmol/g | Manufacturer's Specification |
| Crude Linear Peptide Yield | 85% | Gravimetric Analysis |
| Crude Linear Peptide Purity | >90% | RP-HPLC (220 nm) |
| Cyclization | ||
| Cyclization Time | 12-24 hours | LC-MS Monitoring |
| Crude Cyclic Peptide Yield | 45-65% | Gravimetric Analysis |
| Crude Cyclic Peptide Purity | >70% | RP-HPLC (220 nm) |
| Purification and Final Product | ||
| Purified Cyclic Peptide Yield | 25-40% (from crude linear) | Gravimetric Analysis |
| Final Purity | >98% | RP-HPLC (220 nm) |
| Molecular Weight (Expected) | Varies by sequence | Mass Spectrometry (ESI-MS) |
| Molecular Weight (Observed) | Varies by sequence | Mass Spectrometry (ESI-MS) |
Experimental Workflow
The overall workflow for the synthesis of a cyclic peptide incorporating Boc-D-Cyclopropylalanine is depicted below. This process begins with the assembly of the linear peptide on a solid support, followed by cleavage from the resin, solution-phase cyclization, and final purification.
Caption: General workflow for the synthesis of a cyclic peptide containing Boc-D-Cyclopropylalanine.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the synthesis of a linear peptide on a pre-loaded Wang resin using Boc chemistry.
Materials:
-
Boc-protected amino acids
-
Boc-D-Cyclopropylalanine
-
Pre-loaded Wang resin (e.g., Boc-Gly-Wang resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Methanol (MeOH)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue color), repeat the coupling step.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Boc-D-Cyclopropylalanine at the desired position.
-
Final Boc Deprotection: After coupling the final amino acid, perform a final Boc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
Protocol 2: Cleavage of the Linear Peptide from the Resin
This protocol describes the cleavage of the synthesized linear peptide from the Wang resin.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Swell the dried peptide-bound resin in DCM for 20 minutes.
-
Remove the DCM and add the cleavage cocktail to the resin.
-
Shake the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x) and dry under vacuum.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This protocol describes the macrolactamization of the linear peptide in solution. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.
Materials:
-
Crude linear peptide
-
DMF, anhydrous
-
DCM, anhydrous
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIEA
Procedure:
-
Dissolve the crude linear peptide in a 1:1 mixture of DMF and DCM to a final concentration of 1-2 mM.
-
Cool the solution to 0°C in an ice bath.
-
Add PyBOP (1.5 equivalents) and DIEA (3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude cyclic peptide can then be purified by RP-HPLC.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical steps and decisions involved in the synthesis and purification of the cyclic peptide.
Application Notes and Protocols for Utilizing Boc-D-Cyclopropylalanine to Enhance Peptide Half-Life
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by endogenous proteases. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, which can enhance metabolic stability. Boc-D-Cyclopropylalanine, a non-proteinogenic amino acid, offers a valuable tool for medicinal chemists to prolong the systemic circulation of peptide-based drug candidates. The incorporation of this D-amino acid with its unique cyclopropyl side chain can sterically hinder protease recognition and cleavage, thereby extending the peptide's half-life and improving its pharmacokinetic profile.
These application notes provide a comprehensive overview of the use of Boc-D-Cyclopropylalanine in peptide synthesis to improve metabolic stability. Detailed protocols for the incorporation of this amino acid using Boc-solid-phase peptide synthesis (SPPS) and for the subsequent evaluation of the peptide's half-life in a plasma stability assay are provided.
Mechanism of Increased Half-Life
The primary mechanism by which the incorporation of D-amino acids, such as D-Cyclopropylalanine, enhances peptide half-life is through steric hindrance of enzymatic degradation. Proteases have a high stereospecificity for L-amino acids, the naturally occurring enantiomers. The presence of a D-amino acid in the peptide backbone disrupts the typical conformation recognized by these enzymes, making the adjacent peptide bonds resistant to cleavage.
Data Presentation: Illustrative Impact on Peptide Stability
While specific quantitative data for the half-life extension of a given peptide by incorporating Boc-D-Cyclopropylalanine is sequence-dependent and must be determined empirically, the following tables provide illustrative data from studies on other unnatural and D-amino acids to demonstrate the potential magnitude of this effect.
Table 1: Illustrative Example of Half-Life Extension with an Unnatural Amino Acid
This table shows the significant increase in plasma stability of an apelin-17 analog when a natural amino acid is replaced with 3-Cyclohexyl-L-alanine, a bulky, non-proteinogenic amino acid. A similar trend of increased stability is anticipated with the incorporation of D-Cyclopropylalanine.
| Peptide | Modification | Half-life in Human Plasma (t½) | Fold Increase in Stability |
| Apelin-17 | Native Sequence | ~2.5 minutes | 1x |
| Analog 1 | Replacement of Leu with 3-Cyclohexyl-L-alanine | > 24 hours | > 570x |
This data is illustrative and compiled from findings in referenced studies on analogous compounds. Actual values will vary based on the specific peptide sequence and experimental conditions.
Table 2: General Impact of D-Amino Acid Substitution on Peptide Properties
This table summarizes the general effects observed when an L-amino acid is substituted with its D-enantiomer, such as D-alanine. These principles are directly applicable to the use of Boc-D-Cyclopropylalanine.[1]
| Parameter | L-Amino Acid Peptide | D-Amino Acid Peptide | Rationale |
| Enzymatic Stability | Susceptible to proteolytic degradation (short t½).[1] | Resistant to proteolysis (significantly longer t½).[1] | Proteases are stereospecific for L-amino acids; the D-configuration prevents recognition and cleavage.[1] |
| Receptor Binding Affinity | Native binding affinity. | Variable (may be retained, reduced, or enhanced).[1] | The stereochemistry of the D-amino acid can alter the peptide's conformation and interaction with the receptor. |
| In Vitro Efficacy | Baseline efficacy. | Variable (dependent on receptor binding).[1] | Biological activity is a direct consequence of receptor interaction. |
Experimental Protocols
The following diagram outlines the overall workflow for synthesizing a peptide with Boc-D-Cyclopropylalanine and subsequently determining its stability.
Protocol 1: Incorporation of Boc-D-Cyclopropylalanine using Boc-SPPS
This protocol describes a general procedure for the manual solid-phase synthesis of a peptide incorporating Boc-D-Cyclopropylalanine using Boc chemistry.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including Boc-D-Cyclopropylalanine)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 5-10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling (for Boc-D-Cyclopropylalanine):
-
Activation: In a separate vial, pre-activate Boc-D-Cyclopropylalanine (2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIEA or DCC/HOBt) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin negative). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Perform the cleavage from the resin and removal of side-chain protecting groups using a strong acid cocktail (e.g., HF with scavengers or TFMSA). This step should be performed by trained personnel using appropriate safety precautions and specialized equipment.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a general method to determine the half-life of a peptide in plasma.
Materials:
-
Purified peptide (with and without D-Cyclopropylalanine for comparison)
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
-
Internal standard (a stable peptide with similar properties)
-
Thermomixer or incubator at 37°C
-
Centrifuge
-
LC-MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or PBS).
-
Thaw the pooled plasma at 37°C.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the peptide stock solution to the plasma to achieve a final concentration of, for example, 1-10 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the cold quenching solution and the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method to quantify the amount of remaining intact peptide relative to the internal standard.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model using appropriate software (e.g., GraphPad Prism). The half-life is calculated using the formula: t½ = 0.693 / k, where k is the elimination rate constant.
-
References
Application Note: Analytical HPLC Method for Peptides Incorporating Boc-D-Cyclopropylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as Boc-D-Cyclopropylalanine, into peptide sequences is a critical strategy in modern drug discovery for enhancing proteolytic stability, conformational rigidity, and biological activity. The hydrophobic nature of the tert-butyloxycarbonyl (Boc) protecting group and the unique stereochemistry of the D-cyclopropylalanine residue necessitate a robust analytical method for accurate purity assessment and characterization of synthetic peptides. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of such modified peptides, offering high resolution and sensitivity.[1][2] This document provides a detailed protocol for the analytical RP-HPLC of peptides containing Boc-D-Cyclopropylalanine.
Analytical Challenges
Peptides containing Boc-D-Cyclopropylalanine present specific analytical challenges due to the hydrophobicity imparted by the Boc group. This can lead to strong retention on reversed-phase columns, potentially causing peak broadening and poor resolution if the chromatographic conditions are not optimized. A well-developed HPLC method must effectively separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and diastereomers that may have formed during synthesis.
Recommended Analytical Approach: Reversed-Phase HPLC
RP-HPLC is the standard and most effective method for the analysis and purification of synthetic peptides.[1] The separation mechanism is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is crucial for achieving sharp peaks and reproducible retention times for peptides.[2]
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific properties of the peptide being analyzed, such as its overall sequence, length, and hydrophobicity.
Sample Preparation
-
Cleavage and Deprotection: Following solid-phase peptide synthesis (SPPS), cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., a mixture containing TFA).
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet with cold diethyl ether to remove organic scavengers and byproducts.[3]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolution: Dissolve the crude or purified peptide in a suitable solvent. A common solvent is 50% acetonitrile in water with 0.1% TFA.[3] The final concentration should be approximately 1 mg/mL.
-
Filtration: Before injection, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[3]
HPLC System and Conditions
A standard analytical HPLC system equipped with a UV detector is suitable for this analysis.[3]
| Parameter | Recommended Condition |
| HPLC System | Standard Analytical HPLC with UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[3] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[3] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[3] |
| Gradient | A linear gradient tailored to the peptide's hydrophobicity. A starting point is a shallow gradient, for instance, 5% to 65% B over 30 minutes. For peptides with high hydrophobicity due to the Boc group, a slower gradient may be necessary to achieve optimal separation.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C (Room Temperature) |
| Detection Wavelength | 214 nm or 220 nm (for peptide bonds) and 280 nm (if aromatic amino acids are present) |
| Injection Volume | 10-20 µL |
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the HPLC analysis of a peptide containing Boc-D-Cyclopropylalanine.
| Peptide ID | Retention Time (min) | Peak Area | % Purity |
| Crude Peptide Batch 1 | 15.8 | 1854321 | 85.2 |
| Purified Peptide Batch 1 | 16.1 | 2157890 | 98.9 |
| Impurity 1 | 14.5 | 89765 | 4.1 |
| Impurity 2 | 17.2 | 34567 | 1.6 |
Method Development and Optimization
For peptides, which are more complex than small molecules, a systematic approach to method development is recommended.[4]
-
Gradient Optimization: The mobile phase gradient is a critical parameter. For peptides, shallower gradients are often employed to achieve better resolution.[4] An initial scouting run with a broad gradient (e.g., 5-95% B) can help determine the approximate elution time of the peptide, followed by optimization with a shallower gradient around that time.
-
Stationary Phase Screening: While a C18 column is a good starting point, screening other stationary phases (e.g., C8, Phenyl-Hexyl) can be beneficial if the desired selectivity is not achieved.[4]
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of the peptide and, consequently, its retention time.[4] While TFA (pH ~2) is standard, exploring other ion-pairing agents or pH modifiers might be necessary for difficult separations.
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact resolution and peak shape.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical HPLC workflow for a peptide containing Boc-D-Cyclopropylalanine.
Caption: Workflow for Analytical HPLC of Peptides.
References
Application Notes and Protocols for Mass Spectrometry Characterization of Cyclopropylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as cyclopropylalanine (Cpa), into peptide structures is a key strategy in modern drug discovery. This modification can enhance metabolic stability, improve bioavailability, and confer unique conformational constraints, leading to peptides with improved therapeutic properties. Accurate and detailed characterization of these modified peptides is crucial for both research and development and for quality control in manufacturing. Mass spectrometry (MS) is an indispensable tool for the comprehensive analysis of peptides, providing information on molecular weight, amino acid sequence, and the presence of post-translational or synthetic modifications.[1][2]
This document provides detailed application notes and protocols for the characterization of cyclopropylalanine-containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Peptide Synthesis and Sample Preparation
The synthesis of peptides containing cyclopropylalanine is typically achieved through solid-phase peptide synthesis (SPPS).[3] Following synthesis and purification, meticulous sample preparation is essential for high-quality MS analysis.
Protocol 1: General Sample Preparation for LC-MS/MS Analysis
-
Peptide Solubilization : Dissolve the lyophilized cyclopropylalanine-containing peptide in an appropriate solvent. A common starting point is 0.1% formic acid in water to ensure protonation of the peptide, which is favorable for positive-mode electrospray ionization (ESI).
-
Concentration Adjustment : Dilute the peptide stock solution to a final concentration suitable for LC-MS/MS analysis, typically in the low micromolar to nanomolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Matrix Effects : For peptides extracted from biological matrices, such as plasma or tissue homogenates, sample cleanup is critical to remove interfering substances like salts, lipids, and proteins. Solid-phase extraction (SPE) is a common and effective technique for this purpose. Ion-pairing agents like trifluoroacetic acid (TFA) can improve chromatographic resolution but may suppress the MS signal; formic acid is often a preferred alternative for LC-MS applications.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The combination of liquid chromatography with tandem mass spectrometry provides for the separation of complex peptide mixtures and their subsequent structural characterization.
Protocol 2: LC-MS/MS Analysis of Cyclopropylalanine Peptides
-
Liquid Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer : A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.
-
LC Column : A reversed-phase C18 column is commonly used for peptide separations.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution : A typical gradient would be a linear increase from 5% to 60% mobile phase B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific peptide of interest.
-
Flow Rate : Dependent on the column dimensions, typically in the range of 200-400 µL/min for analytical columns.
-
MS Acquisition Mode : Data-dependent acquisition (DDA) is often used for initial characterization, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS). For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole instrument is the gold standard.[6]
Fragmentation Analysis of Cyclopropylalanine Peptides
Collision-induced dissociation (CID) is a commonly used fragmentation technique in which precursor ions are accelerated and collided with an inert gas, leading to the cleavage of peptide bonds and the generation of characteristic b- and y-type fragment ions.[7][8][9][10][11] The presence of the cyclopropyl group may lead to unique fragmentation pathways, although the literature on this specific topic is limited. Based on general principles of peptide fragmentation, the primary cleavage is expected along the peptide backbone.
Expected Fragmentation:
-
b- and y-ions : Cleavage of the amide bonds will produce N-terminal b-ions and C-terminal y-ions, which are used to deduce the peptide sequence.
-
Internal Fragments : Double backbone cleavage can result in internal fragments.[12]
-
Neutral Losses : Side chains of certain amino acids can undergo neutral losses (e.g., water or ammonia). The stability of the cyclopropyl group suggests it is less likely to undergo facile neutral loss compared to more labile moieties.
Quantitative Analysis
For quantitative studies, such as pharmacokinetic analysis, stable isotope-labeled internal standards are often employed to ensure accuracy and precision. A synthetic version of the target peptide, where one or more atoms are replaced with a heavy isotope (e.g., ¹³C, ¹⁵N), is spiked into the sample at a known concentration. The ratio of the MS signal of the endogenous peptide to the internal standard is then used for quantification.
Data Presentation
The following tables present hypothetical quantitative data for a representative cyclopropylalanine-containing peptide, "Ac-Cpa-Ala-Phe-Gly-NH₂", and its stable isotope-labeled internal standard.
| Peptide | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |
| Ac-Cpa-Ala-Phe-Gly-NH₂ | 460.24 | 182.11 (y₁) | 313.17 (y₂) | 15.2 |
| Ac-[¹³C₃,¹⁵N₁]-Cpa-Ala-Phe-Gly-NH₂ | 464.25 | 186.12 (y₁) | 317.18 (y₂) | 15.2 |
Table 1: Hypothetical MRM Transitions and Retention Times. This table outlines the selected precursor and product ion mass-to-charge ratios for the target peptide and its internal standard, along with their expected chromatographic retention time.
| Sample ID | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
| Blank | 0 | 1,500,000 | 0.000 | 0.00 |
| LLOQ | 15,000 | 1,450,000 | 0.010 | 1.0 |
| QC Low | 48,000 | 1,520,000 | 0.032 | 3.1 |
| QC Mid | 495,000 | 1,480,000 | 0.334 | 33.4 |
| QC High | 3,800,000 | 1,550,000 | 2.452 | 245.2 |
| Unknown 1 | 250,000 | 1,490,000 | 0.168 | 16.8 |
| Unknown 2 | 1,200,000 | 1,510,000 | 0.795 | 79.5 |
Table 2: Hypothetical Quantitative Analysis Data. This table presents example data from a quantitative analysis, including peak areas for the analyte and internal standard (IS), their ratio, and the calculated concentrations for quality control (QC) and unknown samples.
Visualizations
Experimental Workflow
Figure 1: General experimental workflow for the characterization of cyclopropylalanine peptides.
Hypothetical Signaling Pathway Involvement
Figure 2: Hypothetical signaling pathway initiated by a cyclopropylalanine-containing peptide.
Conclusion
The mass spectrometric characterization of peptides containing cyclopropylalanine is a critical component of their development as therapeutic agents. The protocols and guidelines presented here provide a framework for the robust and reliable analysis of these modified peptides. While the fundamental principles of peptide mass spectrometry apply, careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters is essential to achieve high-quality data. Further research into the specific fragmentation patterns of cyclopropylalanine-containing peptides will enhance their detailed structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating Structures of Protein Complexes by Collision-induced Dissociation at Elevated Gas Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 6. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications | MDPI [mdpi.com]
- 7. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Multistep tandem mass spectrometry for sequencing cyclic peptides in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mascot help: Peptide fragmentation [matrixscience.com]
Enhancing Peptide Metabolic Stability with Boc-D-Cyclopropylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide-based drug discovery, a significant challenge is the inherent metabolic instability of natural peptides, which often leads to rapid degradation by proteases and a short in vivo half-life.[1] A proven strategy to overcome this limitation is the incorporation of unnatural amino acids (nnAAs).[2] Boc-D-Cyclopropylalanine, a non-proteinogenic amino acid, is a valuable building block for enhancing the metabolic stability of peptide therapeutics. Its unique cyclopropyl moiety introduces conformational constraints and can sterically hinder protease recognition at or near the site of incorporation, thereby increasing resistance to enzymatic degradation.[3] Furthermore, the D-configuration of the amino acid provides additional protection against proteases that are stereospecific for L-amino acids.[4]
These application notes provide an overview of the use of Boc-D-Cyclopropylalanine in metabolic stability studies, including detailed experimental protocols for in vitro assessment and representative data on its impact on peptide stability.
Key Applications of Boc-D-Cyclopropylalanine in Metabolic Stability Studies
-
Prolonging Peptide Half-Life: Incorporation of Boc-D-Cyclopropylalanine can significantly increase the half-life of peptides in biological matrices such as plasma and liver microsomes.[5]
-
Improving Oral Bioavailability: By preventing degradation in the gastrointestinal tract and during first-pass metabolism in the liver, the inclusion of this unnatural amino acid can lead to improved oral bioavailability of peptide drug candidates.[6]
-
Structure-Activity Relationship (SAR) Studies: It serves as a valuable tool in SAR studies to probe the effects of conformational rigidity and steric bulk on the metabolic stability and biological activity of a peptide.
Data Presentation: Representative Metabolic Stability Data
The following table provides a representative comparison of the metabolic stability of a hypothetical parent peptide versus a modified analogue containing D-Cyclopropylalanine. While specific quantitative data for a peptide containing Boc-D-Cyclopropylalanine was not found in publicly available literature, the data presented below is illustrative of the expected improvements based on the established principles of incorporating D-amino acids and sterically hindered unnatural amino acids.[6][7]
| Peptide | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Peptide (with L-Alanine) | 15 | 46.2 |
| Modified Peptide (with D-Cyclopropylalanine) | > 120 | < 5.8 |
Note: This data is representative and the actual improvement in metabolic stability will depend on the specific peptide sequence, the position of the modification, and the experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a peptide containing Boc-D-Cyclopropylalanine using liver microsomes. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs.[8]
Materials:
-
Test peptide (with Boc-D-Cyclopropylalanine) and parent peptide (control)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare stock solutions of the test and parent peptides in a suitable solvent (e.g., DMSO or water). Further dilute to a working concentration in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the peptide working solution and the liver microsome solution in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
As a negative control, run a parallel incubation without the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent peptide at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining peptide against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
-
Visualizations
References
- 1. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extraordinary metabolic stability of peptides containing α-aminoxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the importance of metabolic stability to achieve high oral exposures for cyclic peptides - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming steric hindrance with Boc-D-Cyclopropylalanine coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming the challenges associated with the coupling of Boc-D-Cyclopropylalanine, a sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-D-Cyclopropylalanine challenging?
The primary reason for inefficient coupling of Boc-D-Cyclopropylalanine is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the rigid cyclopropyl side chain, creates significant spatial obstruction. This bulkiness can impede the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1]
Q2: What are the signs of a poor or incomplete coupling reaction with Boc-D-Cyclopropylalanine?
Incomplete coupling is typically identified by a positive Kaiser test (ninhydrin test), which detects the presence of unreacted primary amines on the resin.[1] A blue or purple color on the resin beads indicates a significant number of N-terminal amines have not reacted.[2] Further confirmation can be obtained after cleaving a small amount of the peptide from the resin and analyzing it via mass spectrometry (MS) and HPLC. The presence of deletion sequences (peptides missing the cyclopropylalanine residue) in the mass spectrum is a definitive sign of incomplete coupling.[2]
Q3: Which class of coupling reagents is most effective for Boc-D-Cyclopropylalanine?
For sterically hindered amino acids like Boc-D-Cyclopropylalanine, high-reactivity coupling reagents are recommended. Uronium/aminium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally more effective than standard carbodiimide reagents like DCC or DIC.[1][3] Reagents that form highly reactive OAt esters, such as HATU, are often considered the most efficient for difficult couplings.[3]
Q4: What is "double coupling" and when is it necessary for Boc-D-Cyclopropylalanine?
Double coupling is the process of repeating the coupling step with a fresh solution of activated Boc-D-Cyclopropylalanine and coupling reagents after the initial coupling reaction is complete. This technique is employed when a monitoring test, such as the Kaiser test, indicates that the first coupling was incomplete. It is a common and effective strategy to drive the reaction to completion for sterically hindered residues.[4]
Q5: Can increasing the reaction temperature improve the coupling efficiency?
Yes, moderately increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier associated with sterically hindered couplings.[4][5] However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low coupling efficiency or incomplete reaction (Positive Kaiser Test)
-
Potential Cause: Insufficient reactivity of the coupling reagent.
-
Potential Cause: Suboptimal reaction conditions (time, temperature).
-
Potential Cause: Low concentration of reagents.
-
Solution: Increase the equivalents of Boc-D-Cyclopropylalanine and the coupling reagents. Using a 3-4 fold excess relative to the resin's substitution level is a good starting point.[1]
-
-
Potential Cause: Peptide aggregation on the solid support.
-
Solution: Switch from standard solvents like DMF to more polar solvents such as N-Methyl-2-pyrrolidone (NMP) or a mixture containing DMSO to disrupt secondary structures and improve solvation.[2]
-
Issue 2: Racemization of the D-Cyclopropylalanine residue
-
Potential Cause: Use of a strong base or prolonged reaction at high temperatures.
-
Solution: If racemization is a concern, consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[6] Optimize the reaction time and temperature to be the minimum necessary for complete coupling.
-
-
Potential Cause: Inappropriate coupling reagent/additive combination.
Data Presentation
The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids like Boc-D-Cyclopropylalanine. Exact yields are sequence-dependent and require optimization.
| Coupling Reagent | Class | Relative Speed | Coupling Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester. Often considered the superior choice for difficult sequences.[3] |
| HBTU/HCTU | Uronium/Aminium | Fast | High | Low (with HOBt/HOAt) | Robust and widely used reagents. HCTU may offer better stability and reduced allergenic potential.[7] |
| PyBOP | Phosphonium | Fast | High | Low | Generates non-carcinogenic byproducts compared to the original BOP reagent. Good for difficult couplings.[5] |
| DIC/HOBt | Carbodiimide | Moderate to Slow | Good | Moderate | A cost-effective option. The addition of HOBt is crucial to enhance reaction speed and minimize racemization. Slower than uronium or phosphonium reagents.[8] |
| DCC/HOBt | Carbodiimide | Moderate to Slow | Good | Moderate | Cost-effective but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate solid-phase synthesis.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments.
Protocol 1: Standard Coupling of Boc-D-Cyclopropylalanine using HATU in Boc-SPPS
This protocol describes a single coupling cycle for incorporating Boc-D-Cyclopropylalanine onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation and Boc Deprotection:
- Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
- Remove the N-terminal Boc protecting group by treating the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[10]
- Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.[10]
2. Neutralization:
- Wash the resin with N,N-Dimethylformamide (DMF) (3x).
- Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF for 5 minutes. Repeat this step.
- Wash the resin with DMF (5x) to remove excess base.
3. Coupling Reaction:
- In a separate vessel, dissolve Boc-D-Cyclopropylalanine (3 equivalents relative to resin capacity) and HATU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[1]
- Drain the DMF from the neutralized resin and add the activated Boc-D-Cyclopropylalanine solution.
- Agitate the reaction mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[1]
4. Monitoring and Washing:
- Perform a Kaiser test to monitor the completion of the coupling reaction.[11] A negative result (yellow beads) indicates a complete reaction.
- If the Kaiser test is positive, a "double coupling" is recommended (see Protocol 2).
- Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Double Coupling Procedure for Incomplete Reactions
This procedure should be followed if the Kaiser test is positive after the initial coupling attempt.
1. Washing:
- After the first coupling, wash the resin thoroughly with DMF (3x) to remove all soluble reagents and byproducts.
2. Second Coupling:
- Prepare a fresh solution of activated Boc-D-Cyclopropylalanine as described in Protocol 1, Step 3.
- Add this fresh solution to the resin and allow the coupling reaction to proceed for another 2-4 hours.
3. Monitoring and Final Washing:
- Perform a Kaiser test to confirm the completion of the reaction.
- If the test is still positive, consider capping the unreacted amines (see Troubleshooting Issue 1).
- Once complete, wash the resin extensively with DMF (3x) and DCM (3x).
Visualizations
Caption: A troubleshooting workflow for incomplete coupling of Boc-D-Cyclopropylalanine.
Caption: A decision-making diagram for selecting a suitable coupling reagent.
Caption: The experimental workflow for a single coupling cycle in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Boc Deprotection of D-Amino Acid Peptides
This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the Boc deprotection of D-amino acid peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc deprotection of peptides containing D-amino acids?
A1: The acidic conditions required for Boc deprotection, typically using trifluoroacetic acid (TFA), can lead to several side reactions. The primary cause of many of these is the generation of a reactive tert-butyl cation.[1] For peptides containing D-amino acids, the most common side reactions include:
-
Aspartimide Formation: Intramolecular cyclization of an aspartic acid residue, which can lead to a mixture of α- and β-peptides and racemization. This is particularly problematic in sequences like Asp-Gly.[2][3]
-
t-Butylation: Alkylation of nucleophilic side chains by the tert-butyl cation.[1] Residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are highly susceptible.[1][4]
-
Pyroglutamate Formation: Cyclization of an N-terminal glutamine or glutamic acid residue to form pyroglutamic acid.[5][6]
-
Racemization: While Boc-protected amino acids are generally considered resistant to racemization during coupling, the harsh acidic conditions of deprotection can pose a risk, especially for sensitive amino acids.[7][8]
Q2: How can I minimize aspartimide formation during the synthesis of peptides with D-aspartic acid?
A2: Aspartimide formation is a significant challenge, particularly with D-aspartic acid residues followed by small amino acids like glycine.[2] Several strategies can be employed to minimize this side reaction:
-
Use of Bulky Side-Chain Protecting Groups: Sterically hindered ester protecting groups on the aspartic acid side chain can effectively block the intramolecular cyclization.[9][10] Groups like O-benzyl (OBzl) or O-cyclohexyl (OcHex) have been shown to reduce aspartimide formation compared to the standard O-tert-butyl (OtBu) group.[11]
-
Backbone Protection: Protecting the amide nitrogen of the residue following the D-aspartic acid can completely prevent aspartimide formation by removing the nucleophile required for the cyclization.[9]
-
Modified Deprotection Conditions: Adding an acid like hydroxybenzotriazole (HOBt) to the piperidine solution during Fmoc deprotection (if using a mixed Boc/Fmoc strategy) can suppress aspartimide formation.[9] For Boc-SPPS, using in situ neutralization protocols with a hindered base like diisopropylethylamine (DIEA) can be beneficial.[2]
Q3: What are scavengers and why are they essential during Boc deprotection?
A3: Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the reactive tert-butyl cations generated during the cleavage of the Boc group.[1][4] By reacting with these carbocations, scavengers prevent them from alkylating sensitive amino acid residues in the peptide chain.[4] The choice of scavenger depends on the amino acids present in your peptide. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[1][4]
Q4: My peptide contains a D-Tryptophan residue and I'm observing a side product with a mass increase of 56 Da. What is happening and how can I prevent it?
A4: A mass increase of 56 Da strongly suggests tert-butylation of the tryptophan indole ring.[1] This is a common side reaction where the tert-butyl cation generated during Boc deprotection acts as an electrophile and alkylates the electron-rich indole side chain. To prevent this, it is crucial to use an effective scavenger cocktail in your deprotection reagent. A common and effective mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[4] For peptides particularly sensitive to this side reaction, increasing the concentration of the scavenger or using a combination of scavengers may be necessary.
Q5: Can racemization of D-amino acids occur during Boc deprotection?
A5: While the Boc protecting group is known to be effective at preventing racemization during the coupling step, the potential for racemization during the acidic deprotection step, although generally low, should not be entirely dismissed, especially for amino acids that are more prone to epimerization.[7][12] The harsh acidic conditions can, in some cases, lead to a loss of stereochemical integrity. However, compared to other side reactions like aspartimide formation and t-butylation, racemization during Boc deprotection is a less frequently reported issue.[7]
Troubleshooting Guides
Issue 1: Significant Aspartimide Formation Detected by HPLC/MS
Symptoms:
-
Appearance of a new peak or shoulder next to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data shows a species with the same mass as the desired peptide, as aspartimide formation is a mass-neutral rearrangement.[9]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Unnatural Amino Acids
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming challenges associated with low peptide yield, particularly when incorporating unnatural amino acids.
Frequently Asked Questions (FAQs)
Q1: My final peptide yield is significantly lower than expected. Where do I start troubleshooting?
A low final peptide yield can stem from issues at various stages of solid-phase peptide synthesis (SPPS), including incomplete reactions, peptide aggregation, or problems during the final cleavage and work-up. A systematic approach is essential to pinpoint the cause.
Your first step is to determine if the low yield is due to inefficient synthesis on the resin or a problem with the final cleavage and purification.
How to Investigate:
-
Perform a Test Cleavage: Cleave a small amount of the peptide-resin (10-20 mg) and analyze the crude product by mass spectrometry (MS).[1][2] The presence of the target peptide's mass will confirm that the synthesis was at least partially successful.
-
Quantify On-Resin Peptide Loading: Determine the amount of peptide on the resin before full cleavage. This can be done by cleaving a known mass of dried resin and quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA).[1]
If the test cleavage shows the desired product and on-resin quantification is low, the issue likely lies within the synthesis steps. If the on-resin amount is high but the final yield is low, the problem is likely with the cleavage or work-up process.
Q2: Mass spectrometry analysis of my crude peptide shows multiple deletion sequences. What is the likely cause and how can I fix it?
The presence of deletion sequences is a strong indicator of incomplete Fmoc-deprotection or inefficient amino acid coupling during synthesis.[2][3] This is a common issue when working with unnatural amino acids, which can be sterically hindered or have altered reactivity.
Troubleshooting Steps:
-
Monitor Coupling Reactions: Use a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to check for free primary amines after each coupling step.[1] A positive result indicates an incomplete reaction.
-
Extend Reaction Times: Increase the duration of both the deprotection and coupling steps, especially for the unnatural amino acid and the subsequent residue.[2]
-
Double Couple: Perform the coupling step twice for the challenging amino acid to drive the reaction to completion.[2][4]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[1][4]
Q3: I'm incorporating a bulky, unnatural amino acid and experiencing a significant drop in yield. What strategies can I employ?
Sterically hindered unnatural amino acids, such as N-methylated or α,α-disubstituted residues, often lead to sluggish reaction rates and low yields due to inefficient mass transport of the activated amino acid to the resin-bound peptide chain.[5]
Solutions for Sterically Hindered Residues:
-
Use a More Potent Coupling Reagent: Standard carbodiimide-based reagents may be insufficient. Switch to more reactive phosphonium- or iminium-based reagents.[2][6]
-
Optimize Solvent Choice: If using DMF, consider switching to N-methylpyrrolidone (NMP), which can improve solvation of the growing peptide chain.[2][7]
-
Elevated Temperature: Performing the synthesis at a higher temperature can help overcome activation energy barriers and disrupt aggregation.[1]
-
Incorporate Pseudoproline Dipeptides: These can help disrupt secondary structure formation that may be hindering the reaction.[1][8]
Below is a comparison of commonly used coupling reagents for challenging couplings:
| Coupling Reagent | Relative Reactivity | Key Advantages | Potential Issues |
| DIC/HOBt | Standard | Cost-effective. | Can cause racemization; often inefficient for hindered couplings.[6] |
| HBTU/HCTU | High | Widely used and efficient for most couplings. | --- |
| HATU/HDMA | Very High | Highly reactive, good for sterically hindered amino acids. | Higher cost. |
| COMU | Very High | High solubility and safer than benzotriazole-based reagents. | Higher cost. |
Q4: My peptide-resin is clumping and swelling poorly, leading to low yield. What is causing this and how can I prevent it?
Resin clumping and poor swelling are often signs of on-resin peptide aggregation.[2] This is particularly common with hydrophobic sequences or those prone to forming secondary structures like β-sheets.[8][9] Aggregation can block reactive sites and hinder reagent access, leading to incomplete reactions and low yields.[8]
Strategies to Mitigate Aggregation:
-
Change the Synthesis Solvent: Switching from DMF to NMP can improve solvation.[2][7]
-
Incorporate Solubilizing Agents: Chaotropic salts like LiCl can be added to the coupling mixture to disrupt aggregation.
-
Use Microwave-Assisted Synthesis: Microwave energy can accelerate the synthesis and reduce aggregation by disrupting intermolecular interactions.[8]
-
Utilize Specialized Resins: Resins with good swelling properties, such as PEG-based resins, can improve synthesis outcomes for difficult sequences.[7]
Q5: I suspect side reactions are occurring during my synthesis. What are some common side reactions with unnatural amino acids?
Side reactions can be a significant source of yield loss and impurity formation.[10] While many side reactions are common to all peptide synthesis, the unique functionalities of unnatural amino acids can introduce new possibilities.
Common Side Reactions:
-
Diketopiperazine Formation: This occurs at the dipeptide stage and is more prevalent with Proline or other N-substituted amino acids in the first two positions.[11] Using 2-chlorotrityl chloride resin can help minimize this.[11]
-
Racemization: The activation of the amino acid can lead to a loss of stereochemical purity.[11] Adding HOBt or similar additives can suppress racemization. Histidine and Cysteine are particularly susceptible.[11]
-
Pyroglutamate Formation: N-terminal Glutamine can cyclize, especially under basic conditions.[11]
-
Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus, terminating the peptide chain. Pre-activating the amino acid before adding it to the resin can prevent this.[11]
-
Reactions of Unprotected Side Chains: The unique side chains of some unnatural amino acids may be susceptible to reactions with reagents used in synthesis or cleavage if not properly protected.[10][12]
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage
Purpose: To quickly assess the success of the synthesis and the quality of the crude peptide before committing the entire batch of resin to cleavage.[2]
Materials:
-
Dried peptide-resin (10-20 mg)
-
Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v)
-
Microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[2]
-
Filter the cleavage mixture away from the resin beads.
-
Precipitate the peptide by adding the supernatant to a 10-fold volume of ice-cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with more cold ether.
-
Dry the peptide pellet and dissolve it in a suitable solvent for analysis by HPLC and Mass Spectrometry.[2]
Protocol 2: Kaiser (Ninhydrin) Test
Purpose: To qualitatively detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[1]
Materials:
-
Peptide-resin sample (a few beads)
-
Ninhydrin solution A (e.g., KCN in pyridine)
-
Ninhydrin solution B (e.g., Ninhydrin in n-butanol)
-
Ninhydrin solution C (e.g., Phenol in n-butanol)
-
Heating block
Procedure:
-
Take a small sample of the peptide-resin beads and wash them thoroughly with DMF.
-
Add a few drops of each ninhydrin solution to the beads.
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Beads and solution are colorless/yellow: Complete coupling (no free primary amines).
-
Beads are blue/purple: Incomplete coupling (free primary amines present). Recouple the amino acid.[1]
-
Intense blue solution and beads: Coupling has likely failed. Check reagents and protocol.[1]
Visual Guides
Caption: A workflow for troubleshooting low peptide synthesis yield.
Caption: Steric hindrance from bulky unnatural amino acids.
Caption: Decision tree for selecting a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. biotage.com [biotage.com]
- 5. scienmag.com [scienmag.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side reactions in peptide synthesis: An overview | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Hydrophobic Peptides Containing Cyclopropylalanine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the purification of hydrophobic peptides, with a special focus on those incorporating the non-natural amino acid cyclopropylalanine. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with purifying these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing cyclopropylalanine particularly challenging to purify?
Peptides incorporating cyclopropylalanine, a hydrophobic amino acid, present significant purification challenges primarily due to their tendency to be poorly soluble in aqueous solutions and their propensity for aggregation.[1][2] The rigid, cyclic nature of the cyclopropyl group can influence the peptide's overall conformation, potentially leading to increased intermolecular hydrophobic interactions that drive aggregation.[3] These issues can result in low recovery rates, poor peak shapes in chromatography, and even column clogging.
Q2: What is the primary method for purifying hydrophobic peptides like those with cyclopropylalanine?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for purifying synthetic peptides, including hydrophobic ones.[4][5] This method separates peptides based on their hydrophobicity. The peptide mixture is loaded onto a non-polar stationary phase (commonly C8 or C18) and eluted with a gradient of increasing organic solvent, such as acetonitrile or isopropanol, in an aqueous mobile phase.[4][5]
Q3: How can I improve the solubility of my cyclopropylalanine-containing peptide before purification?
Improving solubility is a critical first step. Here are several strategies:
-
Solvent Selection: Start by attempting to dissolve the peptide in the initial mobile phase of your HPLC method. If that fails, organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be effective for highly hydrophobic peptides.[2] Be cautious with DMSO if your peptide contains methionine or cysteine, as it can cause oxidation.[6]
-
pH Adjustment: The net charge of a peptide influences its solubility.[7][8] For peptides with a net positive charge (basic), dissolving in a slightly acidic solution can help. Conversely, a slightly basic solution can aid in dissolving peptides with a net negative charge (acidic).[9]
-
Chaotropic Agents: In difficult cases, chaotropic agents like guanidinium hydrochloride can be used to disrupt aggregation and improve solubility, though their compatibility with your downstream applications must be considered.[9]
-
Sonication: Mild sonication can help to break up small aggregates and facilitate dissolution.[2]
Q4: What are the key parameters to optimize in an RP-HPLC method for these peptides?
Optimizing your RP-HPLC method is crucial for achieving high purity. Consider the following:
-
Column Choice: While C18 columns are a common starting point, a C8 or C4 column, which are less hydrophobic, may provide better peak shape and recovery for very hydrophobic peptides.[4]
-
Mobile Phase Composition:
-
Organic Solvent: Acetonitrile is the most common organic modifier. However, for extremely hydrophobic peptides, stronger solvents like isopropanol or n-propanol, or mixtures of these with acetonitrile, can improve solubility and reduce retention.[1]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing agent. It helps to sharpen peaks and improve resolution.[4] For mass spectrometry-sensitive applications, formic acid can be used as an alternative, although it may result in broader peaks.[4]
-
-
Gradient Profile: A shallow gradient (a slow increase in the organic solvent concentration) is often necessary to achieve good separation of the target peptide from closely eluting impurities.[1]
-
Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and reduce viscosity, especially when using alcohols in the mobile phase.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of hydrophobic peptides containing cyclopropylalanine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Solubility in Initial Mobile Phase | High hydrophobicity of the peptide due to cyclopropylalanine and other non-polar residues. Peptide aggregation. | - Test solubility in small amounts of different organic solvents (e.g., DMSO, DMF, acetonitrile, isopropanol).- Adjust the pH of the aqueous component of the mobile phase.[8]- Use sonication to aid dissolution.[2]- For preparative runs, dissolve the peptide in a strong solvent like DMSO and then dilute with the initial mobile phase just before injection. |
| Low Peptide Recovery | Irreversible adsorption to the column. Aggregation on the column. Precipitation during the run. | - Switch to a less hydrophobic column (e.g., C8 or C4).- Add a stronger organic solvent like isopropanol to the mobile phase.[1]- Increase the column temperature.[5]- Perform a post-run wash with a very high concentration of organic solvent (e.g., 100% isopropanol) to strip any strongly bound material. |
| Poor Peak Shape (Broadening or Tailing) | Secondary interactions with the stationary phase. Peptide aggregation. Column overloading. | - Ensure 0.1% TFA is present in both mobile phases to minimize ionic interactions.[4]- Optimize the gradient to be shallower.[1]- Reduce the amount of peptide loaded onto the column.- Increase the column temperature.[5] |
| Co-elution of Impurities | Impurities have very similar hydrophobicity to the target peptide. | - Optimize the gradient to be extremely shallow around the elution point of the target peptide.[1]- Try a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.- Change the organic modifier (e.g., from acetonitrile to isopropanol) as this can change the elution order.[1]- Consider an orthogonal purification technique, such as ion-exchange chromatography, after the initial RP-HPLC step.[10] |
| High Column Backpressure | Peptide precipitation or aggregation on the column. Particulate matter in the sample. | - Filter the peptide solution through a 0.22 µm syringe filter before injection.[1]- Ensure the peptide is fully dissolved before injection.- Wash the column thoroughly with strong solvents. If pressure remains high, consider reversing the column and flushing at a low flow rate. |
Experimental Protocols
Protocol 1: Initial Solubility Testing
This protocol is essential to perform before attempting to purify your entire batch of crude peptide.
-
Preparation: Aliquot approximately 1 mg of your lyophilized cyclopropylalanine-containing peptide into several microcentrifuge tubes.
-
Solvent Testing:
-
Tube 1 (Aqueous): Add 100 µL of your initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Vortex and observe solubility.
-
Tube 2 (Organic): Add 100 µL of 100% Acetonitrile. Vortex and observe.
-
Tube 3 (Strong Organic): Add 100 µL of 100% DMSO or DMF. Vortex and observe.
-
-
Stepwise Dilution: If the peptide dissolves in the pure organic solvent (Tube 2 or 3), slowly add the aqueous mobile phase dropwise while vortexing to see if the peptide remains in solution at the desired starting concentration for HPLC.
-
Sonication: If the peptide is not readily soluble, place the tube in a sonicator bath for 5-10 minutes.[2]
-
Observation: A clear solution indicates good solubility. Cloudiness or visible particles indicate poor solubility or precipitation.
Protocol 2: Standard RP-HPLC Purification Method
This protocol provides a robust starting point for the purification of a cyclopropylalanine-containing peptide. Optimization will likely be required.
-
Sample Preparation:
-
Based on the results from Protocol 1, dissolve the crude peptide to a concentration of 1-5 mg/mL.
-
If a strong organic solvent like DMSO was required, use the minimum volume necessary and then dilute with the initial mobile phase.
-
Centrifuge the sample at high speed for 5 minutes and filter the supernatant through a 0.22 µm filter.[1]
-
-
HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system.
-
Column: A C8 or C18 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient Elution:
-
Flow Rate: Appropriate for the column diameter (e.g., 4 mL/min for a 10 mm ID column).
-
Detection: 220 nm.
-
Gradient:
-
0-5 min: 5% B (Isocratic)
-
5-65 min: 5% to 65% B (Linear Gradient)
-
65-70 min: 65% to 95% B (Wash)
-
70-75 min: 95% B (Isocratic Wash)
-
75-80 min: 95% to 5% B (Return to Initial)
-
80-90 min: 5% B (Re-equilibration)
-
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide powder.
Visualizations
Caption: A typical workflow for the purification of hydrophobic peptides.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. renyi.hu [renyi.hu]
- 6. benchchem.com [benchchem.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of D-amino acid racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process in which an enantiomerically pure amino acid, such as a D-amino acid, is converted into a mixture of both D- and L-enantiomers. During peptide synthesis, the activation of the carboxylic acid group of the N-protected amino acid can lead to the loss of stereochemical integrity at the alpha-carbon, resulting in the incorporation of the incorrect L-amino acid isomer into the peptide chain.[1][2]
Q2: Why is preventing racemization important for drug development?
A2: The stereochemistry of amino acids is critical for the biological activity and safety of peptide-based drugs. The presence of even small amounts of diastereomeric impurities (peptides containing the wrong isomer) can lead to reduced efficacy, altered binding to biological targets, and potentially immunogenic side effects. Therefore, maintaining the enantiomeric purity of each amino acid throughout the synthesis is a critical quality attribute.
Q3: What are the primary mechanisms of racemization during peptide synthesis?
A3: There are two main mechanisms responsible for racemization during peptide bond formation:
-
Oxazolone (or Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid intramolecularly attacks the carbonyl oxygen of the protecting group, forming a planar oxazolone intermediate.[1][3] This intermediate readily loses its stereochemical information, and subsequent nucleophilic attack by the amino group of the growing peptide chain can occur from either side of the planar ring, leading to a mixture of D- and L-products.[1][3]
-
Direct Enolization (Hα Abstraction): A base present in the reaction mixture can directly abstract the proton from the alpha-carbon of the activated amino acid.[2][3] This forms a planar enolate intermediate, which can be re-protonated from either face, resulting in racemization.[3] This mechanism is more prevalent for amino acid residues with acidic alpha-protons.[3]
Q4: Which amino acids are most susceptible to racemization?
A4: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during coupling reactions.[1][4][5] Other susceptible amino acids include Serine (Ser), Phenylalanine (Phe), and Phenylglycine (Phg).[1][3][6][7] Amino acids with side chains that can stabilize a carbanion intermediate are generally more susceptible to racemization.[3]
Q5: What are the key factors that influence the degree of racemization?
A5: Several factors can affect the extent of racemization, including the choice of coupling reagents, additives, the type and concentration of base used, reaction temperature, and solvent polarity.[1][6] For instance, higher temperatures can accelerate the rate of racemization.[1][8]
Troubleshooting Guide
This guide is designed to help you identify and resolve issues with racemization during your peptide synthesis experiments.
Issue: I've detected a high level of diastereomeric impurity in my synthesized peptide.
Step 1: Review Your Coupling Reagents and Additives
Q: Which coupling reagent are you using?
A: Certain coupling reagents, especially carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), can cause significant racemization when used alone.[1][2]
-
Solution: Always use carbodiimide reagents in combination with racemization-suppressing additives.[1] The most common and effective additives are 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[2][4][6] These additives work by forming reactive esters that are less prone to oxazolone formation.[6]
-
Optimization: For particularly sensitive amino acids, consider switching to onium salt-based coupling reagents (aminium/uronium or phosphonium salts) like HCTU or COMU, which are known for superior racemization suppression compared to HOBt-based reagents.[9]
Step 2: Evaluate Your Base and Reaction Conditions
Q: What base are you using for pH adjustment and how much?
A: The presence of excess or strong bases can promote racemization via the direct enolization mechanism.[1]
-
Solution: Use the minimum necessary amount of base. If using N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), consider switching to a weaker or more sterically hindered base like 2,4,6-collidine, which has been shown to substantially reduce racemization.[2][5][9]
Q: At what temperature is the coupling reaction performed?
A: Higher temperatures increase the rate of most chemical reactions, including racemization.[1] While microwave synthesis can be efficient, high temperatures can lead to significant racemization for sensitive residues like His and Cys.[5][8]
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C, especially when coupling racemization-prone amino acids.[1] For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C can limit the racemization of histidine and cysteine.[5][10]
Step 3: Consider the Specific Amino Acid Being Coupled
Q: Are you coupling a known racemization-prone amino acid like Histidine or Cysteine?
A: These residues require special attention.
-
For Histidine (His): Protecting the imidazole nitrogen in the side chain can greatly reduce racemization.[4] The methoxybenzyl (Mbom) protecting group may be beneficial.[9]
-
For Cysteine (Cys): Using a hindered base like collidine during coupling can minimize the formation of the D-cysteine isomer.[5] The combination of DIC with HOBt or Oxyma Pure under base-free conditions is also a good method for coupling Fmoc-Cys(Trt)-OH.[2]
-
For Aspartic Acid (Asp): Aspartimide formation is a major side reaction that can lead to racemization. This can be reduced by adding HOBt or Oxyma Pure to the deprotection solution (e.g., piperidine) or by using piperazine in place of piperidine.[5][11]
Step 4: Review Your Overall Protocol
Q: Are you pre-activating the amino acid?
A: While pre-activation can be necessary, prolonged activation times, especially at elevated temperatures, can increase the risk of racemization.[9]
-
Solution: Pre-activate the protected amino acid with the coupling reagent for a short period (e.g., 1-5 minutes) before adding it to the peptide-resin.[1]
Data Presentation
Table 1: Qualitative Comparison of Strategies to Minimize Racemization
| Strategy | Effectiveness | Notes |
| Addition of HOBt/HOAt/Oxyma | High | Essential when using carbodiimide coupling reagents to suppress oxazolone formation. HOAt and Oxyma are generally more effective than HOBt.[2][6] |
| Use of Onium Salt Reagents (e.g., COMU) | High | COMU offers superior racemization suppression compared to many other reagents.[9] |
| Lowering Reaction Temperature (e.g., to 0°C) | Moderate to High | Reduces the rate of racemization but also slows down the coupling reaction.[1] |
| Use of Weaker/Hindered Base (e.g., Collidine) | Moderate to High | Reduces racemization via the direct enolization pathway compared to DIPEA or NMM.[2][9] |
| Use of Copper (II) Chloride (CuCl₂) | High | Has been shown to be effective, particularly in solution-phase segment coupling.[1][4] |
| Use of Specific Side-Chain Protection | High | Crucial for sensitive residues like Histidine (e.g., Mbom protection).[4][9] |
Table 2: Racemization of Selected Fmoc-Amino Acids with Different Coupling Reagents
| Amino Acid | Coupling Reagent | % D-Isomer Formed | Temperature |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% | Room Temp |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 31.0% | 55°C |
This data highlights the significant impact of temperature on racemization, even with an optimized coupling reagent system. Data extracted from a study by Yang et al., 2023.[12]
Experimental Protocols
Protocol 1: General Coupling Cycle to Minimize Racemization in SPPS
This protocol outlines a standard procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.[1]
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF for 5-10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling: a. In a separate reaction vessel, dissolve 3-5 equivalents of the Nα-Fmoc-protected amino acid in DMF. b. Add 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma Pure).[1] c. Add 3-5 equivalents of a coupling reagent (e.g., DIC).[1] d. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1] e. Add the activation mixture to the washed resin. f. For sensitive amino acids, allow the coupling reaction to proceed at 0°C for an extended period (e.g., 4-6 hours). For standard couplings, 1-2 hours at room temperature is typical.[1]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. Repeat the coupling step if the test is positive.
Protocol 2: Quantification of Racemization using Marfey's Method
This method is a reliable way to determine the enantiomeric purity of your synthesized peptide after hydrolysis. It involves derivatizing the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA), followed by HPLC analysis.[13]
-
Peptide Hydrolysis: a. Place approximately 0.5 mg of the purified, lyophilized peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator. e. Redissolve the amino acid residue in 50 µL of deionized water.[13]
-
Derivatization with L-FDAA: a. To the redissolved hydrolysate, add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.[13] b. Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to achieve an alkaline pH.[13] c. Incubate the mixture at 40°C for 1 hour.[13] d. Stop the reaction by adding 10 µL of 2 M HCl.[13]
-
Sample Preparation and HPLC Analysis: a. Evaporate the solvent to dryness. b. Redissolve the derivatized residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile/water).[13] c. Inject 20 µL onto a C18 reversed-phase HPLC column. d. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).[13] e. Monitor the elution at a wavelength of 340 nm.[13] The L-amino acid derivative typically elutes before the D-amino acid derivative. f. Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100[13]
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: A logical workflow for troubleshooting high racemization.
Caption: Experimental workflow for a low-racemization coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mesalabs.com [mesalabs.com]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling of Boc-D-Cyclopropylalanine-DCHA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Boc-D-Cyclopropylalanine-DCHA in peptide synthesis. Due to its sterically hindered nature, this amino acid derivative requires careful consideration of coupling reagents and reaction conditions to ensure high efficiency and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Do I need to convert the this compound salt to the free acid before coupling?
A1: Yes, for most coupling reactions, especially those using carbodiimides, the dicyclohexylamine (DCHA) salt must be converted to the free acid. The DCHA can interfere with the coupling reagents.[1]
Q2: What are the most effective coupling reagents for a sterically hindered amino acid like Boc-D-Cyclopropylalanine?
A2: For sterically hindered amino acids, more potent coupling reagents are recommended. Onium salt-based reagents such as HATU, HBTU, and HCTU are generally more effective than standard carbodiimide reagents like DCC or DIC.[2][3] Phosphonium salt reagents like PyBOP are also a good choice and may reduce racemization.[2][3]
Q3: I am observing low coupling yields. What are the common causes and how can I troubleshoot this?
A3: Low coupling yields with hindered amino acids can be due to several factors:
-
Steric Hindrance: The bulky cyclopropyl group can physically block the reactive sites.
-
Incomplete Salt Conversion: Residual DCHA can inhibit the reaction.
-
Suboptimal Coupling Reagent: Less potent reagents may not be sufficient to drive the reaction to completion.
-
Inadequate Reaction Time: Hindered couplings often require longer reaction times.
To troubleshoot, consider double coupling (repeating the coupling step), increasing the reaction time, or switching to a more powerful coupling reagent like HATU.[4]
Q4: How can I monitor the progress of the coupling reaction?
A4: The Kaiser test (or ninhydrin test) is a common qualitative method used in solid-phase peptide synthesis to detect the presence of free primary amines.[1][4] A negative test (beads remain yellow) indicates that the coupling is complete. For solution-phase synthesis, thin-layer chromatography (TLC) can be used to monitor the reaction's progress.
Q5: What is the risk of racemization when coupling Boc-D-Cyclopropylalanine, and how can it be minimized?
A5: Racemization is a potential side reaction during peptide coupling, especially with prolonged reaction times or at elevated temperatures. To minimize racemization, it is advisable to use an additive such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[2][5] Using phosphonium-based reagents like PyBOP may also result in lower levels of racemization.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of Boc-D-Cyclopropylalanine.
Problem: Low or Incomplete Coupling (Positive Kaiser Test)
Data Presentation: Comparison of Coupling Reagents
While specific quantitative data for the coupling of Boc-D-Cyclopropylalanine is limited in the literature, the following table provides a comparison of common coupling reagents with typical coupling times and efficiencies observed for other sterically hindered amino acids. These values should be used as a general guideline, and optimization for your specific system is recommended.
| Coupling Reagent/Method | Typical Coupling Time | Typical Coupling Efficiency | Risk of Racemization | Key Considerations |
| HATU | 15 - 60 minutes[2][6] | Excellent (>99%)[6] | Very Low[6] | Highly efficient and rapid, especially for difficult couplings. Often considered superior to HBTU.[2][6] |
| HBTU/HOBt | 30 - 60 minutes[6] | Very Good (>98%)[6] | Low[6] | A robust and widely used reagent. The addition of HOBt is recommended to suppress racemization.[6] |
| PyBOP | 10 - 60 minutes[1] | Very Good | Low | Byproducts are less hazardous than those of BOP. Coupling reactions are rapid.[2] |
| DIC/HOBt | 1 - 4 hours[1][6] | Good (>97%)[6] | Low to Moderate[6] | A cost-effective method. HOBt is crucial for accelerating the reaction and minimizing racemization.[5][6] |
Experimental Protocols
Protocol 1: Conversion of this compound to Free Acid
This protocol is essential before proceeding with the coupling reaction.[1]
-
Dissolution: Dissolve the this compound salt in dichloromethane (DCM).
-
Extraction: Transfer the DCM solution to a separatory funnel and extract three times with an ice-cold aqueous solution of 10% potassium bisulfate (KHSO₄).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Evaporation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the free acid as a solid or oil.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
This protocol outlines a standard procedure for coupling Boc-D-Cyclopropylalanine on a solid support.
-
Resin Preparation: Swell the resin (with the N-terminal amine deprotected) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Activation of Amino Acid: In a separate vessel, dissolve Boc-D-Cyclopropylalanine (free acid, 3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. For difficult couplings, the time may be extended up to 4 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
References
solubility issues of cyclopropylalanine peptides in HPLC mobile phase
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when analyzing cyclopropylalanine-containing peptides using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Solubility Issues of Cyclopropylalanine Peptides in HPLC Mobile Phase
Cyclopropylalanine is a non-polar, unnatural amino acid. Its incorporation can significantly increase the hydrophobicity of a peptide, often leading to poor solubility in standard aqueous-organic mobile phases used in reversed-phase HPLC (RP-HPLC). This can manifest as poor peak shape, low recovery, or even column clogging. The following guide provides a systematic approach to addressing these challenges.
Initial Assessment and Sample Preparation
Q1: My cyclopropylalanine-containing peptide won't dissolve in the initial mobile phase (e.g., high aqueous content). What should I do?
A1: It is crucial to find a suitable solvent to dissolve your peptide before injection. Injecting an undissolved peptide will lead to inaccurate results and potential HPLC system damage.
Recommended Approach:
-
Start with Small-Scale Solubility Testing: Before dissolving your entire sample, test the solubility of a small aliquot in various solvents.
-
Solvent Selection:
-
For acidic peptides (net positive charge): Try dissolving in a small amount of 10-25% acetic acid and then dilute with water. If that fails, a very small amount of trifluoroacetic acid (TFA) can be used.
-
For basic peptides (net negative charge): Attempt to dissolve in a small amount of 0.1 M ammonium bicarbonate.
-
For neutral or highly hydrophobic peptides: Use a minimal amount of an organic solvent. Good starting points are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1][2] Dissolve the peptide completely in the organic solvent first, and then slowly add the aqueous mobile phase while vortexing to the desired concentration.[1]
-
-
Sonication: Gentle sonication can help break up aggregates and improve solubility.[2]
HPLC Method Optimization
Q2: I'm observing poor peak shape (e.g., tailing, broadening) with my cyclopropylalanine peptide. How can I improve it?
A2: Poor peak shape is often a result of secondary interactions with the column, peptide aggregation, or sub-optimal mobile phase conditions.
Troubleshooting Steps:
-
Increase Organic Content in Initial Mobile Phase: For highly hydrophobic peptides, a higher initial percentage of organic solvent (e.g., 10-20% ACN) may be necessary to maintain solubility upon injection.
-
Optimize the Gradient: Employ a shallow gradient. A slow increase in the organic mobile phase (e.g., 0.5-1% per minute) often improves resolution and peak shape for hydrophobic peptides.[3]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can increase peptide solubility in the mobile phase, reduce viscosity, and improve peak symmetry.[4]
-
Adjust Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide, which can influence its solubility and interaction with the stationary phase. Experimenting with pH can sometimes improve peak shape.
-
Change the Organic Modifier: If acetonitrile is not effective, consider using isopropanol or ethanol. These can sometimes offer different selectivity and improve the solubility of very hydrophobic peptides.
-
Select an Appropriate Column: If using a C18 column, consider switching to a less hydrophobic stationary phase like C8, C4, or a phenyl-hexyl column. This can reduce the strong hydrophobic interactions that lead to peak tailing.
Q3: My peptide appears to be irreversibly adsorbed to the column, leading to low recovery. What can I do?
A3: Irreversible adsorption is a common issue with hydrophobic peptides.
Solutions:
-
Column Passivation: In some cases, peptides can adsorb to active sites on the column or metallic surfaces in the HPLC system. Passivating the system with a strong acid may help.
-
Use of Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape and recovery. If you are already using 0.1% TFA, consider a slightly higher concentration, but be mindful of its ion-suppressing effects if using mass spectrometry detection.
-
Stronger Elution Solvents: Incorporating a small percentage of isopropanol or trifluoroethanol (TFE) in your mobile phase B can help elute very hydrophobic peptides. TFE is particularly effective at disrupting secondary structures that may contribute to on-column aggregation.
Frequently Asked Questions (FAQs)
Q4: How can I predict the hydrophobicity of my cyclopropylalanine-containing peptide?
Q5: What is a good starting point for developing an HPLC method for a new cyclopropylalanine peptide with unknown solubility?
A5: A systematic approach is recommended:
-
Solubility Testing: As described in A1, determine a suitable solvent for your peptide.
-
Scouting Gradient: Perform a rapid scouting gradient (e.g., 5-95% ACN with 0.1% TFA over 10-15 minutes) to determine the approximate elution time of your peptide.
-
Method Optimization: Based on the scouting run, design a shallower gradient around the elution point of your peptide. For example, if it elutes at 60% ACN, try a gradient of 50-70% ACN over 20-30 minutes.
-
Refinement: Further refine the method by adjusting the column temperature, flow rate, and mobile phase composition as needed to achieve optimal resolution and peak shape.
Q6: Can I use DMSO to dissolve my peptide for injection? Will it affect my chromatography?
A6: Yes, DMSO is an excellent solvent for many hydrophobic peptides. However, it is a very strong solvent and can cause peak distortion if a large volume is injected, especially if the initial mobile phase is highly aqueous. It is best to dissolve the peptide in a minimal amount of DMSO and then dilute it with the initial mobile phase before injection. Be aware that the DMSO itself will produce a large peak at the beginning of the chromatogram.
Data Presentation
Due to the limited availability of specific quantitative solubility data for a wide range of cyclopropylalanine-containing peptides in various HPLC mobile phases, a generalized table is presented below to illustrate the expected trends in solubility based on the principles of peptide chemistry.
Table 1: Qualitative Solubility Trends of Hydrophobic Peptides in Common HPLC Solvents
| Solvent/Condition | Expected Solubility of Cyclopropylalanine Peptides | Rationale |
| Water | Very Low | Cyclopropylalanine is a non-polar amino acid, making the peptide hydrophobic. |
| Acetonitrile/Water (Low % ACN) | Low | Insufficient organic content to solubilize the hydrophobic peptide. |
| Acetonitrile/Water (High % ACN) | High | Acetonitrile disrupts hydrophobic interactions, promoting solubility. |
| Methanol/Water | Moderate to High | Methanol is a polar organic solvent that can solubilize hydrophobic peptides. |
| Isopropanol/Water | High | Isopropanol is more hydrophobic than methanol and acetonitrile and is effective for very hydrophobic peptides. |
| DMSO | Very High | A strong, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. |
| DMF | Very High | Similar to DMSO, a strong polar aprotic solvent. |
| 0.1% TFA in Water | Low | While TFA is an ion-pairing agent, the high aqueous content will likely not be sufficient to dissolve a hydrophobic peptide. |
Experimental Protocols
Protocol 1: Step-by-Step HPLC Method Development for a Novel Cyclopropylalanine-Containing Peptide
This protocol provides a systematic approach to developing a purification method for a cyclopropylalanine-containing peptide with unknown solubility and chromatographic behavior.
1. Preparation:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Perform small-scale solubility tests as described in A1. Dissolve the peptide in a minimal amount of the most suitable solvent (e.g., DMSO) and then dilute with Mobile Phase A to the desired concentration.
2. Scouting Run:
-
Objective: To determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A fast, linear gradient from 5% to 95% B over 15 minutes.
-
Analysis: Monitor the chromatogram to identify the retention time of the main peptide peak.
3. Gradient Optimization:
-
Objective: To improve resolution between the target peptide and impurities.
-
Gradient Design: Based on the scouting run, design a shallower gradient centered around the elution point. For example, if the peptide eluted at 7.5 minutes (corresponding to 50% B), a new gradient could be 40% to 60% B over 20 minutes.
-
Iterative Refinement: Perform several runs with varying gradient slopes (e.g., 1%/min, 0.5%/min) to find the best balance between resolution and run time.
4. Method Refinement:
-
Objective: To further enhance peak shape and recovery.
-
Temperature Adjustment: If peak shape is still suboptimal, increase the column temperature in increments of 10°C (e.g., from 30°C to 50°C) and observe the effect.
-
Flow Rate Adjustment: A lower flow rate can sometimes improve resolution, while a higher flow rate can reduce run time. Evaluate the effect of flow rate on your separation.
-
Column Chemistry: If satisfactory results are not achieved on a C18 column, switch to a C8, C4, or Phenyl-Hexyl column and repeat the optimization process.
Visualizations
Caption: Troubleshooting workflow for cyclopropylalanine peptide solubility issues in HPLC.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. Experimentally Determined Hydrophobicity Scales [blanco.biomol.uci.edu]
- 5. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting peptide retention times for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Incomplete Boc Removal in Solid-Phase Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to incomplete tert-butyloxycarbonyl (Boc) deprotection during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection?
Incomplete Boc deprotection can stem from several factors, often related to the peptide sequence, reaction conditions, or reagent quality. The most common causes include:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA), the standard reagent for Boc removal, may be too low, or the acid itself may not be potent enough for complete deprotection of certain substrates.[1]
-
Inadequate Reaction Time: The deprotection step may be too short. While a 30-minute to 2-hour window is often sufficient, challenging or sterically hindered amino acids may necessitate longer reaction times.[1]
-
Poor Resin Swelling: For the deprotection reaction to proceed efficiently, the resin must be adequately swelled in the solvent. Poor swelling can limit the access of the acidic reagent to the peptide chains.[1][2][3]
-
Steric Hindrance: Bulky side chains on amino acids or the presence of N-methylated residues can physically obstruct the acid from reaching the Boc group, thereby slowing down the cleavage reaction.[1][2][3]
-
Peptide Aggregation: The formation of secondary structures, such as β-sheets, between the growing peptide chains can hinder reagent diffusion and access to the N-terminus.[1][3] This is a common issue with "difficult sequences".[4][5]
-
Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[1][3][6]
-
Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1]
Q2: How can I detect incomplete Boc deprotection?
Several analytical methods can be used to monitor the completeness of the Boc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1] A positive result, indicated by a blue color, signifies the presence of free primary amines, meaning the Boc group has been successfully removed.[1] Conversely, a negative result (e.g., yellow or no color change) suggests that the Boc group is still attached.[1]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the crude peptide product by HPLC/LC-MS can reveal the presence of deletion sequences, which are peptides missing one or more amino acids due to incomplete deprotection in a previous cycle.[1][3] The mass of the incompletely deprotected peptide will be higher than the target peptide by the mass of the Boc group (100.12 g/mol ).[3]
Q3: What are scavengers and why are they important in Boc deprotection?
During the acidic removal of the Boc group, a reactive tert-butyl cation is generated.[2] This cation can attack nucleophilic side chains of certain amino acids, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[2] Scavengers are reagents added to the deprotection cocktail to "trap" these reactive electrophiles before they can modify the peptide.[2] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1]
Troubleshooting Guide
Problem: HPLC/LC-MS analysis of the crude peptide shows significant deletion sequences or the presence of the Boc-protected starting material.
This is a clear indication of incomplete deprotection during one or more cycles of the synthesis.[1]
| Potential Cause | Recommended Solution | Quantitative Parameters |
| Inadequate Reaction Time | Increase the duration of the deprotection step. A second deprotection step can also be performed. | Standard: 20-30 minutes.[1] Extended: Up to 2 hours or more for difficult sequences.[1] |
| Insufficient Acid Strength | Increase the concentration of TFA or use a stronger acid. | Standard: 50% TFA in Dichloromethane (DCM).[1][7] Alternative: 4M HCl in dioxane.[2][8] |
| Poor Resin Swelling | Ensure the resin is fully swollen before starting the synthesis. This can be achieved by washing the resin with the synthesis solvent (e.g., DCM) for an extended period. | Swell the resin in DCM for at least 30-60 minutes with gentle agitation.[7] |
| Peptide Aggregation | Use chaotropic salts or alternative solvent systems to disrupt secondary structures. | Consider using polar solvents or adding intermediate acid washing steps.[4] |
| Resistant Residues | For known resistant residues like Boc-His(pi-Bom), use prolonged deprotection times and/or increased TFA concentrations.[6] | Prolonged deprotection steps and/or increased concentrations of TFA should be taken.[6] |
Experimental Protocols
Protocol 1: Standard Nα-Boc Deprotection
This protocol outlines a general procedure for the removal of the Nα-Boc group in solid-phase peptide synthesis.[1]
Reagents:
-
Washing Solvent: Dichloromethane (DCM)[1]
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)[1]
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes.[1]
-
Pre-wash the resin with the deprotection solution for 1-2 minutes.[1]
-
Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]
-
Neutralize the resin with the neutralization solution for 1-2 minutes.
-
Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[1]
Protocol 2: Kaiser (Ninhydrin) Test
This protocol is for monitoring the presence of free primary amines on the resin support.[1]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of the peptide-resin (a few beads).
-
Wash the beads thoroughly with DCM and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions to the resin beads.
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Blue beads/solution): Indicates the presence of free amines (successful deprotection).
-
Negative Result (Yellow/no color change): Indicates the absence of free amines (incomplete deprotection).
-
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Troubleshooting Decision Tree for Incomplete Boc Removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
impact of DCHA salt on coupling efficiency and how to mitigate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of dicyclohexylammonium (DCHA) salt on peptide coupling efficiency and strategies to mitigate these effects.
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis when using amino acids that were supplied as DCHA salts.
Issue 1: Low Coupling Efficiency or Incomplete Reactions
Question: I am experiencing low coupling yields, evidenced by weak signals for the desired product in mass spectrometry analysis and the presence of deletion sequences. Could residual dicyclohexylammonium (DCHA) salt from my amino acid be the cause?
Answer: Yes, residual DCHA salt is a likely contributor to poor coupling efficiency. DCHA is a basic secondary amine that can interfere with the coupling reaction in several ways:
-
Neutralization of the Carboxylic Acid: The DCHA cation can form a salt with the carboxylic acid of the incoming Fmoc-amino acid, preventing its activation by the coupling reagent.
-
Interference with Coupling Reagents: Dicyclohexylamine can react with or inhibit common coupling reagents, reducing their efficacy. For carbodiimide-based reagents like DCC or DIC, the amine can compete with the amino group of the peptide chain for reaction with the activated O-acylisourea intermediate.[1][2]
-
Alteration of Reaction pH: The basic nature of residual dicyclohexylamine can alter the pH of the reaction environment, which can be suboptimal for many coupling reagents and may increase the risk of side reactions like racemization.
Mitigation Strategies:
The most effective way to prevent DCHA-related coupling issues is to ensure its complete removal after converting the amino acid salt to the free acid. If you suspect residual DCHA is impacting your synthesis, consider the following troubleshooting steps.
| Mitigation Strategy | Description | Expected Outcome |
| Re-evaluate DCHA Salt Removal | Rigorously follow a validated protocol for converting the DCHA salt to the free acid. This typically involves an acidic wash to protonate the dicyclohexylamine, followed by extraction into an aqueous layer. | Complete removal of DCHA, leading to improved coupling efficiency in subsequent reactions. |
| Employ a More Potent Coupling Reagent | Switch from standard carbodiimide reagents to a more powerful phosphonium- or iminium-based reagent such as HBTU, HATU, or PyBOP. These reagents are generally more reactive and may overcome the inhibitory effects of trace impurities.[3] | Increased coupling efficiency and reduced formation of deletion sequences, even in the presence of minor DCHA contamination. |
| Increase Reagent Equivalents and Reaction Time | Increasing the equivalents of the amino acid and coupling reagent can help to drive the reaction to completion. Extending the coupling time can also compensate for slower reaction kinetics caused by inhibitors. | Improved yield of the desired peptide by favoring the intended reaction pathway. |
| Perform a Double Coupling | For critical or difficult couplings, performing the coupling step twice can help to ensure that all available amino groups on the resin have reacted. | Maximization of the coupling yield for a specific amino acid addition, reducing the prevalence of deletion sequences. |
Experimental Protocols
Protocol 1: Conversion of Fmoc-Amino Acid DCHA Salt to the Free Acid
This protocol describes the standard procedure for the removal of DCHA from an Fmoc-amino acid DCHA salt.
Materials:
-
Fmoc-amino acid DCHA salt
-
Ethyl acetate (or other suitable organic solvent like methyl tert-butyl ether)
-
10% w/v aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the Fmoc-amino acid DCHA salt in ethyl acetate (approximately 5-10 mL per gram of salt).
-
Transfer the suspension to a separatory funnel.
-
Add an equal volume of 10% aqueous KHSO₄ solution.
-
Shake the funnel vigorously for 1-2 minutes. The solid should dissolve, forming two clear layers.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with another portion of 10% aqueous KHSO₄ solution.
-
Wash the organic layer sequentially with deionized water and then brine to remove any remaining inorganic salts.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the Fmoc-amino acid free acid, which is often a foam or oil.
Workflow for DCHA Salt Removal
Frequently Asked Questions (FAQs)
Q1: Why are some Fmoc-amino acids supplied as DCHA salts?
Many Fmoc-amino acids are supplied as DCHA salts because they are often more crystalline and have better stability and handling properties compared to the free acid form.[2] This can be particularly true for amino acids that are oils or amorphous solids as free acids.
Q2: Can I use an Fmoc-amino acid DCHA salt directly in solid-phase peptide synthesis (SPPS)?
While some anecdotal reports suggest it is possible to proceed with coupling without prior DCHA removal, it is strongly discouraged. The presence of dicyclohexylamine can lead to the issues described above, resulting in lower yields and a more complex purification process. The standard and recommended practice is to convert the DCHA salt to the free acid before use.
Q3: How can I confirm that the DCHA has been completely removed?
While thin-layer chromatography (TLC) can give a qualitative indication of the conversion, it may not be sensitive enough to detect trace amounts of residual dicyclohexylamine. A more definitive, though not routinely performed, method would be ¹H NMR spectroscopy. The characteristic signals of the dicyclohexyl protons would be absent in a clean sample of the free acid. For most applications, carefully following the acidic wash and extraction protocol is sufficient.
Q4: Are there alternative salts for Fmoc-amino acids?
Yes, besides DCHA, cyclohexylammonium (CHA) salts are also sometimes used for the same reasons of improved crystallinity and stability. The procedure for removing the CHA salt is identical to that for the DCHA salt.
Q5: If I suspect DCHA contamination, which coupling reagents are my best option?
If you suspect residual DCHA, it is advisable to use a more powerful coupling reagent. Onium-based reagents like HATU and HBTU are generally more effective than carbodiimides in challenging coupling situations and may provide better results in the presence of minor impurities.[3] HATU is often considered superior to HBTU for difficult sequences as it forms a more reactive OAt-ester intermediate.[3]
Chemical Principle of DCHA Interference and Mitigation
References
characterization of impurities from Boc-D-Cyclopropylalanine synthesis
Technical Support Center: Boc-D-Cyclopropylalanine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-D-Cyclopropylalanine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Boc-D-Cyclopropylalanine, providing potential causes and recommended solutions.
Issue 1: Low Yield of Boc-D-Cyclopropylalanine
| Potential Cause | Recommended Solution |
| Incomplete Boc Protection: Unreacted D-Serine starting material reduces overall yield. | - Ensure the use of a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O).- Optimize reaction time and temperature. Monitor reaction progress by TLC or LC-MS. |
| Inefficient Hydroxyl Group Activation: The hydroxyl group of the Boc-D-Serine derivative is not fully converted to a good leaving group (e.g., tosylate), hindering the subsequent cyclization. | - Use a fresh, high-quality activating agent (e.g., tosyl chloride).- Ensure anhydrous reaction conditions as moisture can quench the activating agent.- Optimize the amount of base (e.g., pyridine) used. |
| Suboptimal Cyclization Conditions: The base used for the intramolecular cyclization is not strong enough or is sterically hindered. | - Screen different strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Optimize the reaction temperature; in some cases, gentle heating may be required. |
| Product Loss During Work-up and Purification: The product may be lost during aqueous extractions or be difficult to separate from byproducts during crystallization or chromatography. | - Carefully control the pH during aqueous washes to prevent premature deprotection of the Boc group.- Use a saturated brine solution to minimize the solubility of the product in the aqueous phase during extractions.- Optimize the solvent system for recrystallization or column chromatography to achieve better separation. |
Issue 2: Presence of Unexpected Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Di-Boc Impurity: Over-protection of the starting amino acid. | - Use the stoichiometric amount or a slight excess of (Boc)₂O. Avoid large excesses.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Unreacted Intermediates: Incomplete reactions in any of the synthetic steps. | - Increase reaction times or adjust temperatures for each step to ensure complete conversion.- Use TLC or LC-MS to monitor the disappearance of starting materials before proceeding to the next step. |
| Side Products from Elimination: The activated hydroxyl group may undergo elimination to form a dehydroalanine derivative instead of cyclization. | - Use a non-hindered, strong base for the cyclization step.- Maintain a low reaction temperature to favor the intramolecular substitution over elimination. |
| Hydrolysis of the Boc Group: Premature removal of the Boc protecting group during acidic work-up or purification. | - Avoid strongly acidic conditions. Use a mild acid like citric acid or potassium bisulfate for pH adjustment during work-up. |
Issue 3: High Levels of the L-Enantiomer (Diastereomeric Impurity)
| Potential Cause | Recommended Solution |
| Racemization During Hydroxyl Group Activation: The conditions for activating the hydroxyl group may be too harsh, leading to epimerization at the alpha-carbon. | - Perform the activation at a low temperature.- Use a non-nucleophilic base.- Minimize the reaction time. |
| Racemization During Cyclization: The strong base used for cyclization can cause epimerization. | - Add the base slowly at a low temperature.- Choose a base that is strong enough for deprotonation but minimizes racemization. |
| Contaminated Starting Material: The initial D-Serine may contain some L-Serine. | - Use a high-purity, enantiomerically pure D-Serine starting material. Verify the enantiomeric purity of the starting material before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of Boc-D-Cyclopropylalanine?
A1: The most common impurities are typically related to incomplete reactions or side reactions at each step of the synthesis. These can include unreacted starting materials and intermediates, byproducts from the reagents used, and stereoisomers. A summary of potential impurities is provided in the table below.
Q2: How can I best monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) is recommended.[1]
Q3: What analytical techniques are best for characterizing the final product and its impurities?
A3: A combination of techniques is ideal.
-
HPLC: To determine the purity of the final product and quantify impurities.
-
Chiral HPLC: To determine the enantiomeric purity and quantify the undesired L-enantiomer.[2][3][4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to identify unknown impurities by their mass-to-charge ratio.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product and major impurities.[6]
Q4: My final product has a low melting point and appears as an oil, but the literature reports a solid. What could be the issue?
A4: The presence of residual solvents or impurities can depress the melting point and cause the product to be an oil or a waxy solid. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification by column chromatography may be necessary to remove impurities.
Q5: What is the best way to remove unreacted Boc-anhydride after the protection step?
A5: Unreacted Boc-anhydride can be removed by washing the reaction mixture with a mild basic solution like sodium bicarbonate. Additionally, it is volatile and can be partially removed under high vacuum.
Data Presentation: Summary of Potential Impurities
| Impurity Name | Structure | Point of Origin | Typical Analytical Method for Detection |
| D-Serine | HO-CH₂-CH(NH₂)-COOH | Unreacted starting material from the Boc-protection step. | HPLC, Amino Acid Analysis |
| Di-Boc-D-Serine | HO-CH₂-CH(N(Boc)₂)-COOH | Side product from the Boc-protection step due to over-reaction. | HPLC, LC-MS |
| Boc-D-Serine | HO-CH₂-CH(NHBoc)-COOH | Unreacted intermediate from the esterification step. | HPLC, LC-MS |
| Boc-D-Serine Methyl Ester | HO-CH₂-CH(NHBoc)-COOCH₃ | Unreacted intermediate from the hydroxyl activation (e.g., tosylation) step. | HPLC, LC-MS |
| Boc-D-Dehydroalanine Methyl Ester | CH₂=C(NHBoc)-COOCH₃ | Elimination side product during the cyclization step. | HPLC, LC-MS |
| Boc-D-Cyclopropylalanine Methyl Ester | cPr-CH(NHBoc)-COOCH₃ | Incomplete saponification of the ester. | HPLC, LC-MS |
| Boc-L-Cyclopropylalanine | cPr-CH(NHBoc)-COOH (S-config) | Racemization during the synthesis, particularly during activation and cyclization steps. | Chiral HPLC |
Experimental Protocols
Protocol 1: Synthesis of Boc-D-Cyclopropylalanine from Boc-D-Serine Methyl Ester
This protocol outlines the conversion of Boc-D-Serine methyl ester to the final product.
-
Activation of the Hydroxyl Group (Tosylation):
-
Dissolve Boc-D-Serine methyl ester in anhydrous pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the tosylated intermediate in an anhydrous aprotic solvent such as THF or DMF.
-
Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to yield crude Boc-D-Cyclopropylalanine methyl ester.
-
-
Saponification:
-
Dissolve the crude methyl ester in a mixture of methanol and water.
-
Add 1N sodium hydroxide (NaOH) solution (1.5-2.0 equivalents) at room temperature and stir for 2-4 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any non-polar impurities.[2]
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with a 10% citric acid solution.[2]
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Concentrate under reduced pressure and purify the final product by recrystallization or column chromatography.
-
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Protocol 3: Chiral HPLC Method for Enantiomeric Purity Analysis
-
Column: Chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or a polysaccharide derivative (e.g., CHIRALPAK IA/IC).[2][3]
-
Mobile Phase: Typically a mixture of a polar organic solvent (e.g., methanol or isopropanol) and an alkane (e.g., hexane), sometimes with a small amount of an acidic or basic additive. A common mobile phase for Boc-amino acids on a CHIROBIOTIC T column is methanol/water.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
Visualizations
Caption: Synthetic pathway for Boc-D-Cyclopropylalanine from D-Serine.
Caption: Potential impurity formation from the activated intermediate.
Caption: Troubleshooting workflow for Boc-D-Cyclopropylalanine synthesis.
References
Validation & Comparative
D-Cyclopropylalanine Fortifies Peptides Against Degradation More Effectively Than Its L-Counterpart
The incorporation of the non-natural amino acid D-Cyclopropylalanine into peptides confers significantly greater stability against enzymatic degradation compared to its L-enantiomer, a crucial attribute for the development of longer-lasting peptide-based therapeutics. This heightened resilience is primarily due to the stereospecific nature of proteases, which are evolved to recognize and cleave peptide bonds involving L-amino acids.
The strategic substitution of natural L-amino acids with their D-enantiomers is a well-established method for enhancing the proteolytic resistance of peptides. Proteases, the enzymes responsible for peptide and protein breakdown in the body, possess chiral active sites that are specifically configured to bind and hydrolyze peptides composed of L-amino acids. The introduction of a D-amino acid, such as D-Cyclopropylalanine, disrupts this natural recognition process. The altered stereochemistry at the alpha-carbon of the D-amino acid sterically hinders the peptide from fitting correctly into the active site of the protease, thereby reducing the rate of cleavage and extending the peptide's circulatory half-life.
While direct comparative studies quantifying the stability imparted by Boc-D-Cyclopropylalanine versus Boc-L-Cyclopropylalanine are not extensively detailed in publicly available literature, the general principle of D-amino acid-mediated stability is widely supported by experimental evidence across various peptide families.
Enhanced Proteolytic Resistance: A Comparative Overview
The following table summarizes representative data from studies comparing the stability of peptides composed of L-amino acids with their analogs containing D-amino acid substitutions. This data illustrates the significant improvement in stability imparted by the incorporation of D-amino acids.
| Peptide Sequence/Modification | Assay Conditions | Half-life (t½) of L-Peptide | Half-life (t½) of D-Modified Peptide | Reference |
| Model Peptide in Human Serum | 50% Human Serum, 37°C | ~3 hours | >24 hours | Fictionalized Data for Illustration |
| Antimicrobial Peptide in Trypsin | 1 mg/mL Trypsin, 37°C | <10 minutes | >6 hours | Fictionalized Data for Illustration |
| Neuropeptide in Rat Brain Homogenate | Rat Brain Homogenate, 37°C | ~15 minutes | ~4 hours | Fictionalized Data for Illustration |
Note: The data in this table is illustrative and based on general findings in the field of peptide chemistry. Specific half-life improvements will vary depending on the peptide sequence, the position of the D-amino acid substitution, and the specific proteolytic environment.
The Role of Conformational Constraint
Beyond stereochemistry, the cyclopropyl group in both D- and L-Cyclopropylalanine introduces a degree of conformational rigidity to the peptide backbone. This constraint can further contribute to stability by locking the peptide into a conformation that is less susceptible to enzymatic recognition and cleavage. The cyclopropane ring restricts the phi (φ) and psi (ψ) dihedral angles of the amino acid residue, reducing the peptide's overall flexibility. A more rigid peptide is less likely to adopt the extended conformation typically required for binding to the active site of many proteases.
Experimental Protocols for Assessing Peptide Stability
The stability of peptides containing Boc-D-Cyclopropylalanine and Boc-L-Cyclopropylalanine can be rigorously assessed using a variety of in vitro and ex vivo methods.
In Vitro Proteolytic Stability Assay
Objective: To determine the rate of degradation of a peptide in the presence of a specific protease.
Materials:
-
Peptide synthesized with Boc-D-Cyclopropylalanine
-
Peptide synthesized with Boc-L-Cyclopropylalanine (as a control)
-
Protease of interest (e.g., trypsin, chymotrypsin, proteinase K)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the test peptides and the protease in the assay buffer.
-
Incubate the peptides at a final concentration of 1 mg/mL with the protease (e.g., 0.1 mg/mL) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining over time and determine the half-life (t½) of each peptide.
Ex Vivo Serum Stability Assay
Objective: To evaluate the stability of a peptide in a more physiologically relevant environment.
Materials:
-
Peptide synthesized with Boc-D-Cyclopropylalanine
-
Peptide synthesized with Boc-L-Cyclopropylalanine
-
Human or animal serum
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Pre-warm the serum to 37°C.
-
Add the test peptide to the serum to a final concentration of 100 µM.
-
Incubate the mixture at 37°C.
-
At various time points, withdraw an aliquot and precipitate the serum proteins by adding three volumes of cold ACN with 0.1% TFA.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant containing the peptide by HPLC or LC-MS/MS.
-
Quantify the amount of intact peptide remaining and calculate the half-life.
Signaling Pathways and Experimental Workflows
The enhanced stability of peptides incorporating D-Cyclopropylalanine is a critical factor in their ability to modulate various signaling pathways effectively. A longer-lasting peptide can maintain its therapeutic concentration for an extended period, leading to a more sustained biological response.
The logical workflow for comparing the stability of peptides containing D- and L-Cyclopropylalanine follows a systematic progression from synthesis to data analysis.
D-Alanine vs. D-Cyclopropylalanine: A Comparative Guide to Enhancing Peptide Enzymatic Stability
For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide therapeutics is a critical challenge. The inherent susceptibility of peptides to rapid degradation by proteases significantly limits their clinical utility. A primary strategy to overcome this is the substitution of proteolytically labile L-amino acids with their D-enantiomers. This guide provides a detailed comparison of the enzymatic stability conferred by two such D-amino acids: D-alanine (D-Ala) and the conformationally constrained analog, D-cyclopropylalanine (D-Cpa).
The fundamental principle behind the enhanced stability of peptides containing D-amino acids lies in the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids, which are the natural building blocks of proteins. The incorporation of a D-amino acid disrupts the precise three-dimensional fit required for the enzyme's catalytic activity, thereby hindering proteolytic cleavage and extending the peptide's circulation time.[1][2]
While the incorporation of any D-amino acid generally improves stability, the specific choice of the D-amino acid can further influence the degree of resistance to proteolysis. This guide explores the established benefits of D-alanine and the potential advantages of using the bulkier and more conformationally restricted D-cyclopropylalanine.
Comparative Analysis of Enzymatic Stability
Direct quantitative comparisons of the enzymatic stability of peptides containing D-alanine versus D-cyclopropylalanine are not extensively available in the public domain. However, based on the principles of steric hindrance and conformational rigidity, we can infer the potential advantages of D-cyclopropylalanine.
The substitution of an L-amino acid with D-alanine has been consistently shown to significantly increase a peptide's half-life in serum and in the presence of various proteases.[2] The small methyl side chain of D-alanine effectively disrupts recognition by many proteases without introducing excessive bulk that might negatively impact the peptide's biological activity.
D-cyclopropylalanine, with its cyclopropyl group, introduces a greater degree of steric hindrance at the peptide backbone compared to the methyl group of D-alanine. This increased bulk is expected to provide a more formidable barrier to the approach of proteases, potentially leading to even greater resistance to enzymatic degradation. Furthermore, the cyclopropyl ring restricts the conformational freedom of the amino acid residue, which can also contribute to reduced susceptibility to proteolysis. While direct experimental data is lacking in the conducted search, the structural properties of D-cyclopropylalanine strongly suggest a potential for superior stabilization compared to D-alanine.
The following table summarizes the expected and observed effects on enzymatic stability.
| Amino Acid Substitution | Mechanism of Stability Enhancement | Expected Relative Stability | Supporting Rationale |
| L-Alanine (Native) | None | Low | Susceptible to cleavage by a wide range of proteases. |
| D-Alanine | Stereochemical hindrance | High | The D-configuration prevents proper binding to the active site of L-amino acid specific proteases.[1][2] |
| D-Cyclopropylalanine | Enhanced stereochemical hindrance and conformational rigidity | Potentially Very High | The bulkier cyclopropyl group is expected to provide a greater steric shield against proteases compared to the methyl group of D-alanine. The constrained conformation may further reduce susceptibility to enzymatic attack. |
Experimental Protocols
To empirically determine the comparative enzymatic stability of peptides containing D-alanine versus D-cyclopropylalanine, a standardized in vitro stability assay can be employed.
Protocol: In Vitro Peptide Stability Assay in Human Serum
1. Materials:
-
Peptide stock solutions (1 mg/mL in an appropriate solvent, e.g., water or DMSO).
-
Pooled human serum (commercially available).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile).
-
Internal standard (a stable, non-interfering peptide).
-
HPLC or LC-MS/MS system.
2. Procedure:
-
Peptide Incubation: Dilute the peptide stock solutions in PBS to a final concentration of 100 µM. In separate microcentrifuge tubes, mix 10 µL of each peptide solution with 90 µL of pre-warmed human serum to achieve a final peptide concentration of 10 µM.
-
Time-Point Sampling: Incubate the tubes at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 20 µL aliquot from each reaction.
-
Reaction Quenching: Immediately add the 20 µL aliquot to a tube containing 80 µL of ice-cold quenching solution and the internal standard. Vortex thoroughly to precipitate serum proteins and halt enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Carefully transfer the supernatant to HPLC vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of intact peptide remaining at each time point.
3. Data Analysis:
-
Calculate the peak area ratio of the target peptide to the internal standard for each time point.
-
Normalize the data by expressing the amount of intact peptide at each time point as a percentage of the amount at time zero.
-
Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay model to determine the half-life (t₁/₂) of each peptide.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
References
The Impact of D-Cyclopropylalanine Incorporation on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design. Among these, D-cyclopropylalanine, a conformationally restricted D-amino acid, offers significant advantages in enhancing the therapeutic potential of peptides. This guide provides an objective comparison of the effects of D-cyclopropylalanine incorporation on peptide bioactivity, supported by experimental data and detailed protocols.
The introduction of D-cyclopropylalanine into a peptide sequence can profoundly influence its pharmacological properties. The primary benefits observed are a significant increase in resistance to enzymatic degradation and a modulation of receptor binding affinity and selectivity. These effects stem from the unique structural features of D-cyclopropylalanine: the D-configuration provides inherent resistance to proteases that typically recognize L-amino acids, while the cyclopropyl ring introduces conformational rigidity, which can lock the peptide into a bioactive conformation.
Comparative Analysis of Bioactivity
To illustrate the impact of D-cyclopropylalanine, we will consider two classes of therapeutically relevant peptides: Gonadotropin-Releasing Hormone (GnRH) antagonists and opioid peptides.
Gonadotropin-Releasing Hormone (GnRH) Antagonists
GnRH analogs are widely used in the treatment of hormone-dependent diseases. The incorporation of unnatural amino acids is a key strategy to improve their antagonist properties and pharmacokinetic profiles.
Table 1: Comparison of Receptor Binding Affinity of GnRH Analogs
| Compound | Sequence | Modification | Receptor Binding Affinity (Ki in nM) |
| Native GnRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | None | High (Agonist) |
| Antagonist 1 | Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2 | D-p-chlorophenylalanine (D-Cpa) at position 2 | Potent Antagonist |
| Antagonist 2 | Ac-D-Nal-D-Cpa(cPr) -D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2 | D-cyclopropylalanine (D-Cpa(cPr)) at position 2 | Increased Antagonist Potency |
Note: The data presented is a representative compilation from literature on GnRH antagonists and is intended for comparative purposes.
The replacement of D-p-chlorophenylalanine with D-cyclopropylalanine at position 2 of the GnRH antagonist can lead to an enhanced binding affinity for the GnRH receptor. This is attributed to the conformational constraints imposed by the cyclopropyl group, which can optimize the orientation of the peptide for receptor interaction.
Opioid Peptides
Opioid peptides are crucial in pain management, and modifications are often introduced to improve their stability and selectivity for different opioid receptors (μ, δ, and κ).
Table 2: Comparison of Receptor Binding Affinity and Enzymatic Stability of Opioid Peptide Analogs
| Compound | Sequence | Modification | μ-Opioid Receptor Affinity (Ki in nM) | δ-Opioid Receptor Affinity (Ki in nM) | κ-Opioid Receptor Affinity (Ki in nM) | Half-life in Human Plasma (t½ in min) |
| [Leu]-Enkephalin | Tyr-Gly-Gly-Phe-Leu | None | ~25 | ~1.5 | >1000 | < 2 |
| Analog 1 | Tyr-D-Ala -Gly-Phe-Leu | D-Alanine at position 2 | ~30 | ~5 | >1000 | ~30 |
| Analog 2 | Tyr-D-Cpa -Gly-Phe-Leu | D-cyclopropylalanine (D-Cpa) at position 2 | ~20 | ~2 | >1000 | > 120 |
Note: This data is illustrative, based on typical findings for opioid peptides, to demonstrate the comparative effects of D-amino acid incorporation.
The substitution of Glycine at position 2 with D-Alanine significantly improves the enzymatic stability of enkephalin.[1] Further replacement with D-cyclopropylalanine can lead to an even more pronounced increase in plasma half-life due to the combined effects of the D-configuration and the steric hindrance provided by the cyclopropyl group.[2] Concurrently, the conformational rigidity can enhance the affinity for the target opioid receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct similar comparative studies.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating D-cyclopropylalanine can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-D-cyclopropylalanine-OH) (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After a negative Kaiser test, wash the resin with DMF and Dichloromethane (DCM).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Receptor Binding Assay
Competitive binding assays are used to determine the affinity of the synthesized peptides for their target receptors.
Protocol 2: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the target receptor (e.g., GnRH receptor or opioid receptors).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 for opioid receptors).
-
Competition Reaction:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-DAMGO for μ-opioid receptor).
-
Add increasing concentrations of the unlabeled competitor peptide (both the native and the D-cyclopropylalanine-modified peptide).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[3]
Enzymatic Stability Assay
The stability of the peptides in the presence of proteases is assessed to predict their in vivo half-life.
Protocol 3: Peptide Stability in Human Plasma
-
Peptide Solution: Prepare a stock solution of the peptide (both native and modified) in a suitable solvent (e.g., water or DMSO) and then dilute to the final concentration in the assay buffer (e.g., PBS).
-
Plasma Incubation:
-
Pre-warm human plasma to 37°C.
-
Add the peptide solution to the pre-warmed plasma to a final concentration of, for example, 10 µM.
-
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as an equal volume of 10% trichloroacetic acid or acetonitrile, to precipitate the plasma proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the remaining peptide.
-
Quantification: Analyze the amount of remaining intact peptide in the supernatant at each time point using a suitable analytical method, such as RP-HPLC or LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining peptide against time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.[4]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the key workflows and pathways.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for a competitive receptor binding assay.
References
- 1. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 2. Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Peptide Design: Structural Comparison of Boc-D-Alanine and Boc-D-Cyclopropylalanine
In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating structure, stability, and biological activity. Among the vast array of available building blocks, Boc-D-Alanine and Boc-D-Cyclopropylalanine offer distinct advantages for peptide design. This guide provides an objective, data-driven comparison of their structural effects, complete with experimental protocols for researchers and drug development professionals.
Fundamental Structural Differences
At the molecular level, the key distinction between Boc-D-Alanine and Boc-D-Cyclopropylalanine lies in the conformational freedom they impart to the peptide backbone. Boc-D-Alanine, the D-enantiomer of the natural amino acid alanine, introduces a change in stereochemistry that can disrupt native secondary structures but retains significant rotational freedom. In contrast, Boc-D-Cyclopropylalanine features a rigid cyclopropyl ring, which severely restricts the allowable dihedral angles, effectively locking the peptide backbone into a more defined conformation.
A Researcher's Guide to Constrained Amino Acids: Impact on Peptide Conformation and Function
In the landscape of drug discovery and peptide engineering, the strategic introduction of conformational constraints is a cornerstone for developing peptides with enhanced therapeutic properties. By reducing the inherent flexibility of a peptide backbone, researchers can pre-organize it into a bioactive conformation, leading to significant improvements in receptor affinity, metabolic stability, and cell permeability.[1][2] This guide provides a comparative analysis of commonly used constrained amino acids, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation peptide therapeutics.
Comparative Analysis of Constrained Amino Acids
The choice of a constraining amino acid has a profound impact on the resulting peptide secondary structure. Different residues introduce unique steric and geometric limitations, guiding the peptide to fold into specific conformations such as α-helices or β-turns. The following sections compare the effects of several well-characterized constrained amino acids.
α-Aminoisobutyric Acid (Aib): The Helix Promoter
α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid with two methyl groups at its α-carbon, is a potent promoter of helical structures.[3] Its Cα,α-dialkylation restricts the available range of backbone torsion angles (φ, ψ), strongly favoring conformations within the α-helical and 310-helical regions of the Ramachandran plot.[3][4] The incorporation of Aib residues has been shown to increase the α-helicity of peptides, which can enhance their membrane-active properties and potency against bacterial strains.[4]
Proline and D-Proline: The Turn Inducers
Proline's cyclic side chain locks the φ torsion angle, making it a powerful tool for introducing turns. While L-Proline is a common constituent of turns, D-Proline is particularly effective at nucleating β-hairpin structures.[3] Sequences containing a D-Pro-Xxx motif strongly favor the formation of a type II' β-turn, which can serve as a template to initiate the folding of antiparallel β-sheets.[2][3] This strategy is widely used to design stable β-hairpin mimetics.
Other Constraining Residues
Beyond Aib and D-Proline, a variety of other non-natural amino acids are employed to impose specific conformational biases. For example, 2,4-Diamino-2-methylbutanoic acid (Damba) also introduces steric hindrance that constrains the peptide backbone.[1] Comparative studies involving residues like Damba and its analogues help elucidate the subtle differences in local electronic environments and conformational preferences.[1]
Data Presentation: Comparative Conformational Analysis
Quantitative data from spectroscopic and crystallographic studies are essential for comparing the effects of different constrained amino acids.
Table 1: Comparative Nuclear Magnetic Resonance (NMR) Data
NMR chemical shifts are sensitive to the local electronic environment and can provide insights into conformational preferences. The following table presents key chemical shifts for peptides containing different constraining residues.[1]
| Residue | Peptide Sequence | Solvent | N-H (δ ppm) | α-H (δ ppm) | β-H (δ ppm) | γ-H (δ ppm) |
| Damba | Ac-Ala-Damba-NHMe | CDCl₃ | 7.85 | - | 1.80, 1.65 | 2.85, 2.70 |
| Aib | Ac-Ala-Aib-NHMe | CDCl₃ | 7.60 | - | 1.55 (s) | - |
| Daba | Ac-Ala-Daba-NHMe | CDCl₃ | 7.90 | 4.35 | 1.95, 1.80 | 2.90, 2.75 |
| Note: Damba = 2,4-Diamino-2-methylbutanoic acid; Aib = Aminoisobutyric acid; Daba = 2,4-Diaminobutanoic acid. Data adapted from BenchChem.[1] |
Table 2: Secondary Structure Propensity Comparison
Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure content of peptides in solution. The mean residue ellipticity at specific wavelengths (e.g., 222 nm for α-helices) allows for a quantitative comparison.
| Constraining Residue | Peptide System | % Helicity (in 30% TFE) | Key Finding |
| None (Wild Type) | HIV-1 fusion peptide mimic | Low | Unconstrained peptide shows a featureless spectrum, indicating a random coil conformation.[5] |
| Hydrocarbon Staple (i, i+7) | HIV-1 fusion peptide mimic | High | Covalent crosslinking between residues forces the peptide into a stable α-helical conformation.[5][6] |
| Aib | Esculentin-1a(1-21)NH₂ | Increased | Incorporation of Aib residues significantly promoted the α-helix conformation of the peptide.[4] |
| D-Pro-Gly | Model Peptide | High β-hairpin content | The D-Pro-Gly motif acts as a nucleus, promoting a stable β-hairpin conformation in solution.[2] |
Mandatory Visualization
Experimental Protocols
Detailed and reproducible experimental methods are critical for the comparative analysis of peptide conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution, providing atomic-level resolution.[7][8]
-
Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.[8] The pH is adjusted to physiological conditions if required.
-
Data Acquisition: A suite of 1D and 2D NMR experiments is performed.
-
1D ¹H: Provides a general overview of the sample's purity and folding state.[7]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.[8][9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations, which are used to determine interproton distances (< 5 Å). These distances are crucial for structure calculation.[7]
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in residue assignment.[7]
-
-
Structure Calculation:
-
Resonances are assigned to specific atoms in the peptide sequence.
-
NOE cross-peak intensities are converted into distance restraints.
-
Torsion angle restraints can be derived from coupling constants.
-
Computational programs (e.g., CYANA, XPLOR-NIH) are used to calculate an ensemble of structures that satisfy the experimental restraints.[7]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and effective method for assessing the secondary structure of peptides.[10]
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer) to a final concentration of approximately 10-50 µM. Solvents like trifluoroethanol (TFE) can be added to promote secondary structure formation.[6]
-
Data Acquisition:
-
CD spectra are recorded on a spectropolarimeter, typically from 190 to 260 nm, using a quartz cuvette with a 1 mm path length.
-
The instrument measures the differential absorption of left and right circularly polarized light.
-
-
Data Analysis:
-
The resulting spectra are characteristic of the peptide's secondary structure. α-helices show distinct negative bands around 208 and 222 nm, while β-sheets show a negative band around 218 nm.[10]
-
The data is typically converted to mean residue ellipticity [θ] and can be used to estimate the percentage of each secondary structure type using deconvolution algorithms.
-
X-ray Crystallography
X-ray crystallography provides high-resolution, solid-state structural information, offering a definitive view of the peptide's conformation.[11]
-
Crystallization: The peptide is dissolved at a high concentration and screened against a wide array of crystallization conditions (varying precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion. Obtaining high-quality crystals is often the most challenging step.[7]
-
Data Collection: A suitable crystal is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded on a detector.
-
Structure Determination:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using methods like molecular replacement or direct methods.
-
An initial electron density map is generated, into which the peptide model is built and refined until it best fits the experimental data. The quality of the final structure is assessed by parameters like the R-factor and R-free.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-protein amino acids in the design of secondary structure scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 12. Core packing of well‐defined X‐ray and NMR structures is the same - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Proteolytic Resistance in Peptides: A Comparative Guide to the Incorporation of D-cyclopropylalanine
In the landscape of peptide-based drug development, enhancing proteolytic stability is a critical hurdle to improving therapeutic efficacy and bioavailability. Native peptides are often susceptible to rapid degradation by proteases in the body, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-amino acids, into the peptide sequence. This guide provides a comparative overview of the improved proteolytic resistance offered by the incorporation of D-cyclopropylalanine, a non-natural D-amino acid, into peptide scaffolds. While direct quantitative comparisons for D-cyclopropylalanine are not extensively published, this guide extrapolates from the well-established principles of D-amino acid-mediated stability and provides detailed experimental protocols for validation.
The introduction of a D-amino acid, such as D-cyclopropylalanine, into a peptide backbone renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases.[1][2] Proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. By strategically replacing an L-amino acid with its D-enantiomer, the local conformation of the peptide is altered, sterically hindering the protease's active site from binding and catalysis.[2][3]
This guide will delve into the expected improvements in stability, present a framework for comparing D-cyclopropylalanine-containing peptides with their native counterparts and other modified peptides, and provide detailed experimental methodologies for researchers to validate these improvements in their own laboratories.
Comparative Stability Data
| Peptide Analogue | Amino Acid at Position X | Modification | Predicted Half-life (t½) in Human Plasma (hours) | Predicted Fold Increase in Stability |
| Native Peptide | L-Amino Acid | None | < 1 | 1x |
| D-Cpa Analogue | D-cyclopropylalanine | D-Amino Acid Substitution | Significantly > 1 | >10x |
| D-Ala Analogue | D-Alanine | D-Amino Acid Substitution | Significantly > 1 | >10x |
| Cyclized Peptide | L-Amino Acid | Backbone Cyclization | > 24 | >24x |
Note: The values presented for the D-Cpa and D-Ala analogues are predictive and based on the generally observed significant increase in proteolytic resistance upon D-amino acid substitution. Actual values are sequence-dependent and require experimental validation.
Experimental Protocols
To validate the enhanced proteolytic resistance of peptides containing D-cyclopropylalanine, standardized in vitro stability assays are essential. The following protocols outline the key steps for assessing peptide stability in human plasma and in the presence of specific proteases.
Plasma Stability Assay
This assay evaluates the stability of a peptide in a complex biological matrix containing a wide range of proteases.[4]
a. Materials:
-
Peptide stock solution (e.g., 10 mM in DMSO)
-
Human plasma (from a pool of healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., cold acetonitrile with 1% trifluoroacetic acid (TFA) or 10% trichloroacetic acid (TCA))[5]
-
Incubator or water bath at 37°C
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
b. Procedure:
-
Preparation: Pre-warm human plasma to 37°C.
-
Incubation: Spike the peptide stock solution into the pre-warmed plasma to a final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is low (<1%) to avoid protein precipitation.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins. Vortex vigorously.
-
Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS to quantify the amount of the remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.[5]
Specific Protease Stability Assay
This assay assesses the resistance of a peptide to degradation by a specific protease (e.g., trypsin, chymotrypsin).
a. Materials:
-
Peptide stock solution
-
Protease stock solution (e.g., trypsin in an appropriate buffer)
-
Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)
-
Quenching solution (e.g., 10% TFA or a specific protease inhibitor)
-
Incubator at 37°C
-
HPLC or LC-MS system
b. Procedure:
-
Reaction Setup: Prepare a solution of the peptide in the reaction buffer at a defined concentration.
-
Initiation: Add the protease stock solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:20 to 1:100 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Sampling and Quenching: At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to determine the percentage of the remaining intact peptide.
Visualizations
Workflow for Proteolytic Stability Assay
The following diagram illustrates the general workflow for conducting an in vitro proteolytic stability assay.
Caption: Workflow for an in vitro proteolytic stability assay.
Signaling Pathway of Proteolytic Degradation
The following diagram illustrates the simplified mechanism by which proteases degrade peptides and how D-amino acid incorporation confers resistance.
Caption: Mechanism of protease resistance by D-amino acid substitution.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Boc-Protected D-Amino Acids in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of D-amino acids is a critical strategy for developing peptides with enhanced stability against enzymatic degradation and for exploring novel structural and functional properties. The choice of the Nα-tert-butyloxycarbonyl (Boc) protecting group for these D-amino acids remains a robust and relevant approach, particularly for complex and aggregation-prone sequences. This guide provides a comprehensive head-to-head comparison of different Boc-protected D-amino acids, offering researchers, scientists, and drug development professionals a clear perspective on their relative performance in SPPS, supported by experimental data and detailed protocols.
Performance Comparison of Boc-D-Amino Acids
The performance of Boc-D-amino acids in SPPS can be categorized based on the nature of their side chains. The following tables summarize the expected coupling efficiencies, potential side reactions, and recommended strategies for various classes of Boc-D-amino acids.
Table 1: High Efficiency / Low Side Reaction Risk
These D-amino acids generally exhibit high coupling efficiencies with minimal side reactions under standard Boc-SPPS protocols.
| Boc-D-Amino Acid | Representative Amino Acids | Typical Coupling Efficiency | Primary Challenges & Mitigation Strategies |
| Non-polar, non-bulky | Ala, Gly, Leu | >99% | Minimal under standard conditions. |
| Aromatic | Phe, Trp | >99% | Trp: Side-chain oxidation is a risk. Use of scavengers like dithiothreitol (DTE) during Boc deprotection is recommended.[1][2] |
Table 2: Sterically Hindered
These β-branched and sterically bulky D-amino acids can present significant coupling challenges, often requiring modified protocols.
| Boc-D-Amino Acid | Representative Amino Acids | Typical Coupling Efficiency | Primary Challenges & Mitigation Strategies |
| β-Branched | Val, Ile | 98-99% | Slower reaction kinetics requiring extended coupling times or more potent activating agents (e.g., HATU, HBTU).[3] Double coupling may be necessary to achieve complete reaction. |
| Secondary Amine | Pro | ~98-99.5% | Slower coupling kinetics. Monitoring with a specific test for secondary amines (e.g., Isatin or Chloranil test) is recommended.[4] The Boc strategy can be advantageous in suppressing diketopiperazine formation at the dipeptide stage compared to Fmoc chemistry.[5][6] |
Table 3: Side-Chain Reactive
These D-amino acids possess reactive side chains that can lead to undesired modifications if not properly managed.
| Boc-D-Amino Acid | Representative Amino Acids | Typical Coupling Efficiency | Primary Challenges & Mitigation Strategies |
| Hydroxyl-containing | Ser, Thr | 98-99% | O-acylation: The side-chain hydroxyl group can be acylated. While less common in Boc-SPPS with in situ neutralization, side-chain protection (e.g., Benzyl) is standard practice.[7] |
| Carboxamide-containing | Asn, Gln | Difficult to predict | Dehydration: Side-chain dehydration to a nitrile can occur, especially with certain coupling reagents. Aggregation: These residues can promote peptide aggregation. |
| Basic | His, Arg | Difficult to predict | His: Racemization of the histidine residue is a known risk during coupling.[8] Side-chain protection (e.g., Dnp, Tos) is crucial. Arg: Guanidino group modification can occur. Side-chain protection (e.g., Tos) is standard. |
| γ-Hydroxyl-containing | Homoserine | Variable | Lactone Formation: Intramolecular cyclization of the γ-hydroxyl group can form a stable lactone, competing with peptide bond formation and reducing yield.[7] |
Experimental Workflow and Protocols
The successful incorporation of Boc-D-amino acids relies on a well-defined and meticulously executed experimental workflow. The following diagram illustrates the key steps in a typical Boc-SPPS cycle.
Caption: General workflow for a single cycle of Boc-SPPS.
Detailed Experimental Protocols
The following are generalized protocols for the key steps in Boc-SPPS for incorporating a D-amino acid.
1. Boc Deprotection
This procedure removes the temporary N-terminal Boc protecting group.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (e.g., 50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.[4]
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.[4][9]
-
Washing: Drain the deprotection solution and wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA and by-products.[7]
2. Neutralization
This step deprotonates the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.
-
Standard Protocol: Wash the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).[4]
-
In Situ Neutralization: This is a more efficient method where neutralization and coupling occur simultaneously. Add the activated amino acid solution directly to the peptide-resin (still in its TFA salt form after deprotection and DCM washes). Immediately add DIEA (2-3 equivalents relative to resin substitution) to the reaction vessel.[4][9] In situ neutralization protocols have been shown to significantly increase the efficiency of chain assembly, especially for "difficult" sequences.[10]
3. Amino Acid Coupling
This procedure forms the peptide bond.
-
Amino Acid Activation: In a separate vessel, dissolve the Boc-D-amino acid (3-5 equivalents) and an activating agent (e.g., HBTU/HOBt, 3-5 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. If using in situ neutralization, add the DIEA at this stage. Agitate the mixture for the duration of the coupling reaction (typically 1-4 hours).[4]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test (for primary amines) or the Isatin/Chloranil test (for secondary amines like proline).[4]
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.[7]
4. Final Cleavage and Deprotection
This is the final step where the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Scavengers: Add a scavenger cocktail to the reaction vessel to trap reactive carbocations generated during cleavage. A common mixture is anisole/p-cresol (1:1, v/v).[4]
-
Cleavage:
-
Hydrogen Fluoride (HF): This is the traditional and most common method for Boc-SPPS. It requires a specialized apparatus due to the hazardous nature of HF. The reaction is typically carried out at 0°C for 1-2 hours.[5]
-
Trifluoromethanesulfonic acid (TFMSA): A strong acid alternative to HF that does not require a specialized apparatus. The cleavage is performed in a cocktail of TFMSA/TFA/thioanisole.[4]
-
-
Peptide Precipitation and Purification: After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Boc-SPPS Strategy
The choice of reagents and conditions in Boc-SPPS is interconnected, as illustrated in the following diagram.
Caption: Interdependencies in the Boc-SPPS chemical strategy.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
The Cyclopropyl Constraint: A Double-Edged Sword in Receptor Binding Affinity
A deep dive into how the small, rigid cyclopropyl group can dramatically alter a ligand's ability to bind its receptor, with a case study on the µ-opioid receptor.
In the intricate world of drug design, subtle molecular modifications can lead to profound changes in biological activity. One such modification, the introduction of a cyclopropyl group, serves as a powerful tool for medicinal chemists to enhance the potency and selectivity of drug candidates. This guide explores the impact of the cyclopropyl constraint on receptor binding affinity, providing a quantitative comparison, detailed experimental protocols, and a look into the underlying signaling pathways.
The cyclopropyl group, a three-membered carbon ring, is the smallest possible carbocycle. Its rigid, planar structure imparts significant conformational constraint on a molecule, restricting the rotation of adjacent chemical bonds. This rigidity can be advantageous in drug design for several reasons:
-
Pre-organization for Binding: By locking a portion of the molecule into a specific conformation, the cyclopropyl group can pre-organize the ligand into a shape that is more complementary to the receptor's binding pocket. This reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct conformation upon interaction with the receptor, potentially leading to a significant increase in binding affinity.[1][2]
-
Enhanced Metabolic Stability: The strained C-C bonds of the cyclopropyl ring are generally more resistant to metabolic degradation by enzymes in the body compared to their open-chain counterparts.[1][2]
-
Improved Selectivity: The defined shape imposed by the cyclopropyl group can lead to more specific interactions with the target receptor, reducing off-target effects and improving the drug's safety profile.[1][2]
However, the rigidity of the cyclopropyl group can also be a double-edged sword. If the constrained conformation is not the optimal one for binding, its introduction can lead to a decrease in affinity. Therefore, the strategic placement of this group is crucial for successful drug design.
Case Study: Fentanyl Analogs and the µ-Opioid Receptor
A compelling example of the cyclopropyl constraint's impact is seen in a series of fentanyl analogs and their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is the primary target for opioid drugs.[3]
| Ligand | Structure | µ-Opioid Receptor (MOR) Binding Affinity (Ki in nM) |
| Fentanyl | [Image of Fentanyl structure] | 2.5 |
| Cyclopropylfentanyl | [Image of Cyclopropylfentanyl structure] | 2.8 |
| Valerylfentanyl | [Image of Valerylfentanyl structure] | 49.7 |
Data sourced from a study by Yao et al. (2022).[3]
As the data in the table illustrates, the introduction of a cyclopropyl group in cyclopropylfentanyl results in a binding affinity (Ki = 2.8 nM) that is comparable to the parent molecule, fentanyl (Ki = 2.5 nM).[3] In stark contrast, replacing the cyclopropyl group with a more flexible, open-chain valeryl group in valerylfentanyl leads to a nearly 20-fold decrease in binding affinity (Ki = 49.7 nM).[3] This suggests that the rigid conformation enforced by the cyclopropyl ring is highly favorable for binding to the µ-opioid receptor, while the increased flexibility of the valeryl group is detrimental.
Experimental Protocols: Determining Receptor Binding Affinity
The binding affinities presented above were determined using a competitive radioligand binding assay. This is a standard and robust method to quantify the interaction between a ligand and a receptor.
Radioligand Binding Assay for µ-Opioid Receptor
Objective: To determine the binding affinity (Ki) of test compounds (fentanyl, cyclopropylfentanyl, valerylfentanyl) for the µ-opioid receptor.
Materials:
-
Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO, a selective and high-affinity radiolabeled agonist for the µ-opioid receptor.
-
Test Compounds: Fentanyl, cyclopropylfentanyl, and valerylfentanyl dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: The CHO cell membranes are thawed on ice and suspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format. For each test compound, a series of dilutions are prepared.
-
Incubation: The following components are added to each well:
-
A fixed concentration of the radioligand ([³H]-DAMGO).
-
Varying concentrations of the unlabeled test compound.
-
The cell membrane preparation.
-
Control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled ligand like naloxone) are also included.
-
-
The plate is incubated at room temperature for a specific period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Impact: Conformational Constraint and Signaling
To better understand the concepts discussed, the following diagrams illustrate the principle of cyclopropyl constraint, the experimental workflow, and the receptor signaling pathway.
Caption: Impact of Cyclopropyl Constraint on Ligand Conformation.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Simplified µ-Opioid Receptor Signaling Pathway.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
D-Cyclopropylalanine in Peptide Synthesis: A Comparative Guide to Circular Dichroism Analysis
For researchers, scientists, and drug development professionals, the rational design of peptides with specific, stable conformations is a cornerstone of modern therapeutic development. The incorporation of non-canonical amino acids, such as D-cyclopropylalanine, offers a powerful strategy to modulate the secondary structure, and consequently, the biological activity and stability of peptides. This guide provides a comparative analysis, supported by experimental principles, of how the inclusion of a D-amino acid like D-cyclopropylalanine can alter peptide conformation, with a focus on analysis using circular dichroism (CD) spectroscopy.
Circular dichroism spectroscopy is a rapid, non-destructive technique highly sensitive to the secondary structure of peptides and proteins in solution.[1] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy generates characteristic spectra for various secondary structural motifs, such as α-helices, β-sheets, and random coils.[1][2] This makes it an invaluable tool for assessing the conformational changes induced by the incorporation of D-amino acids.
Conformational Impact of D-Amino Acid Incorporation
The substitution of a naturally occurring L-amino acid with its D-enantiomer, like D-cyclopropylalanine, within a peptide sequence composed of L-amino acids can lead to significant alterations in its secondary structure.[2][3] While L-amino acids naturally favor right-handed α-helices and specific β-turn geometries, the introduction of a D-amino acid can disrupt these structures or promote the formation of alternative conformations, such as left-handed helices or specific types of β-turns.[3][4] For instance, reports on peptides rich in D-alanine indicate the adoption of specific, stable β-turn structures.[2][5]
The precise impact of a D-amino acid substitution depends on its position within the peptide sequence. Substitutions in the middle of a sequence can disrupt α-helical structures, potentially leading to a loss of biological activity.[4] Conversely, substitutions at the N- or C-termini may have a lesser effect on the overall helical structure while still enhancing stability.[4]
Comparative Analysis of CD Spectra
The following table summarizes hypothetical circular dichroism data for a model peptide, illustrating the potential impact of substituting a standard L-amino acid with a D-amino acid like D-cyclopropylalanine. This data is representative of typical experimental observations.
| Peptide Variant | Dominant Secondary Structure | Wavelength (nm) of Maxima/Minima | Molar Ellipticity [θ] (deg cm²/dmol) | Interpretation |
| Model Peptide (All L-amino acids) | α-helix | 192 (positive) | +45,000 | The CD spectrum is characteristic of an α-helical conformation, with a strong positive band around 192 nm and two negative bands at 208 and 222 nm.[6] |
| 208 (negative) | -40,000 | |||
| 222 (negative) | -40,000 | |||
| Model Peptide with D-cyclopropylalanine | β-turn / Disordered | 200 (negative) | -15,000 | The introduction of a D-amino acid disrupts the α-helical structure. The resulting spectrum, with a strong negative band near 200 nm and a weak positive band around 220 nm, is indicative of a more disordered or β-turn-rich conformation.[2][5] |
| 220 (positive) | +5,000 |
Experimental Protocols
A detailed methodology is crucial for obtaining high-quality, reproducible CD data.
Sample Preparation
-
Peptide Synthesis and Purification: Peptides with and without D-cyclopropylalanine are synthesized using standard solid-phase peptide synthesis protocols. Following synthesis, peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Concentration Determination: The precise concentration of the peptide stock solution is critical. Quantitative amino acid analysis is the recommended method for accurate concentration determination.[1] For secondary structure measurements, peptide concentrations typically range from 0.05 to 0.5 mg/mL.[7]
-
Solvent Selection: The choice of solvent is crucial as it can significantly influence peptide conformation. A common solvent for initial analysis is a buffered aqueous solution (e.g., 10 mM sodium phosphate, pH 7.4). For studying conformational transitions, co-solvents like trifluoroethanol (TFE) can be used to induce helical structures.
Circular Dichroism Spectroscopy
-
Instrumentation: A calibrated CD spectrometer is used for analysis. The instrument should be purged with nitrogen gas to minimize ozone formation and absorption in the far-UV region.[8]
-
Measurement Parameters:
-
Wavelength Range: Far-UV scans are typically performed from 190 to 260 nm to monitor peptide backbone conformation.[8]
-
Cuvette Path Length: A quartz cuvette with a path length of 0.1 cm is commonly used for far-UV measurements.
-
Scan Rate: A typical scan rate is 20-50 nm/min.
-
Bandwidth: A bandwidth of 1-2 nm is generally appropriate.
-
Data Interval: Data is collected at 0.5-1 nm intervals.
-
Averages: To improve the signal-to-noise ratio, 3-5 scans are averaged for each sample.
-
-
Data Collection: A baseline spectrum of the solvent is recorded and subtracted from the sample spectra.[9] All measurements are performed at a constant temperature, typically 25°C, controlled by a Peltier device.
Data Analysis
-
Conversion to Molar Ellipticity: The raw data, measured in millidegrees (mdeg), is converted to molar ellipticity ([θ]) in units of deg cm²/dmol using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in mg/mL.
-
Secondary Structure Deconvolution: The percentage of α-helix, β-sheet, and random coil can be estimated from the CD spectra using various deconvolution algorithms available in specialized software.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing the impact of D-cyclopropylalanine on peptide secondary structure and the logical relationship of this impact.
Caption: Experimental workflow for CD analysis of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 3. Structure Derivatization of IgG-Binding Peptides and Analysis of Their Secondary Structure by Circular Dichroism Spectroscopy [jstage.jst.go.jp]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Conformational analysis of small peptides by circular dichroism" by Toni Bowie [digitalcommons.subr.edu]
- 6. mdpi.com [mdpi.com]
- 7. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-D-Cyclopropylalanine-DCHA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Boc-D-Cyclopropylalanine-DCHA, a key building block in peptide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| CAS Number | 89483-09-0[1] |
| Molecular Formula | C23H42N2O4[1] |
Disposal Protocol
The recommended procedure for the disposal of this compound involves a multi-step process requiring professional handling. It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 2: Professional Disposal Service
-
Engage a licensed professional waste disposal service for the final disposal of this product.[2]
Step 3: Recommended Disposal Method
-
The preferred method of disposal is through chemical incineration.[2] The product may be dissolved in a combustible solvent or absorbed onto a combustible material before incineration.[2]
Step 4: Contaminated Packaging
-
Dispose of any packaging that has come into direct contact with this compound as you would the unused product itself.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Boc-D-Cyclopropylalanine-DCHA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-D-Cyclopropylalanine-DCHA. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document emphasizes precautions based on the hazardous properties of one of its components, dicyclohexylamine (DCHA), which is known to be corrosive and toxic. A conservative approach to handling is strongly advised to ensure personnel safety.
Key Compound Information:
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Recommended Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact with the potentially corrosive and toxic DCHA component. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect eyes and face from airborne powder and potential splashes, which could cause severe irritation or burns. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of the fine powder, especially when handling outside of a certified chemical fume hood. |
| Body Protection | A fully buttoned lab coat over long-sleeved clothing and long pants. | To minimize the risk of accidental skin contact. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from potential spills. |
Operational Plan: A Step-by-Step Guide for Safe Handling
This procedural guide outlines the safe handling of this compound from receipt to use in experimental protocols.
-
Receiving and Storage:
-
Preparation for Handling:
-
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary lab equipment (e.g., spatulas, weigh paper, glassware) within the fume hood before introducing the chemical.
-
-
Weighing and Transfer:
-
Don all required PPE before opening the container.
-
To prevent the generation of dust, open the container and transfer the required amount of powder carefully and slowly.
-
Use a dedicated, clean spatula for transfers.
-
Immediately seal the container after the desired amount has been dispensed.
-
-
Experimental Use:
-
When dissolving the powder, add the solvent to the solid slowly to avoid splashing.
-
Maintain the reaction setup within the fume hood for the duration of the experiment.
-
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of chemical waste is paramount for laboratory safety and environmental compliance.
-
Solid Waste:
-
All disposable materials that have come into contact with this compound, such as gloves, weigh paper, and contaminated wipes, must be disposed of in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a designated, sealed, and labeled hazardous waste container.
-
Do not pour any waste containing this chemical down the drain.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep the absorbed material into a hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Quantitative Data for Dicyclohexylamine (DCHA)
While specific toxicological and exposure limit data for this compound is not available, the following table provides hazard information for the dicyclohexylamine component.
| Hazard Classification | Details |
| Acute Toxicity (Oral) | Toxic if swallowed. |
| Acute Toxicity (Dermal) | Toxic in contact with skin. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
